Tetraphenylphthalic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKXGCFFFZIWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197130 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-53-1 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C5LSE3VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetraphenylphthalic Anhydride (CAS: 4741-53-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphthalic anhydride (B1165640), identified by CAS number 4741-53-1, is a polycyclic aromatic organic compound.[1] It belongs to the class of dicarboxylic acid anhydrides and is structurally characterized by a phthalic anhydride core substituted with four phenyl groups.[1] Its molecular formula is C₃₂H₂₀O₃.[2] While the broader class of phthalic anhydrides and their derivatives, phthalimides, are extensively utilized in polymer chemistry and have been explored in medicinal chemistry, specific applications and biological activities of the tetraphenyl-substituted variant are not widely documented.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential relevance in research and development based on the activities of structurally related compounds.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of Tetraphenylphthalic anhydride are summarized below. This data is essential for its handling, characterization, and use in experimental setups.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 4741-53-1 | [2][1] |
| Molecular Formula | C₃₂H₂₀O₃ | [2] |
| Molecular Weight | 452.51 g/mol | |
| Melting Point | 293-297 °C | [2][4] |
| Boiling Point | 596 °C at 760 mmHg | [2] |
| Density | 1.244 g/cm³ | [2] |
| Appearance | White to yellow solid | [4] |
| IUPAC Name | 4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | [5][6] |
| Solubility | Moisture Sensitive | [4][7] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the anhydride functional group. These typically appear as two distinct peaks for the symmetric and asymmetric stretching of the C=O bonds in the five-membered ring, usually in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to the C-O-C stretching and the aromatic C-H and C=C stretching of the phenyl rings would also be present.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be dominated by signals from the aromatic protons of the four phenyl groups, likely appearing as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the anhydride group (typically in the δ 160-170 ppm range) along with multiple signals for the aromatic carbons of the phenyl and the central benzene (B151609) ring.[5]
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 452.5. Fragmentation patterns could provide further structural information.[5]
Synthesis and Experimental Protocols
This compound can be reliably synthesized in a two-step process starting from the condensation of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation. A well-established protocol is available from Organic Syntheses.[9]
Synthesis from Tetraphenylcyclopentadienone and Maleic Anhydride
This procedure involves a Diels-Alder reaction to form the dihydro intermediate, followed by an in-situ dehydrogenation (aromatization) step.[9]
Step 1: Formation of Tetraphenyldihydrophthalic Anhydride An intimate mixture of tetraphenylcyclopentadienone (35 g, 0.094 mole) and maleic anhydride (9.3 g, 0.095 mole) is placed in a 200-ml round-bottomed flask. Bromobenzene (B47551) (25 ml) is added, and the mixture is gently refluxed for 3.5 hours. During this step, carbon monoxide is evolved, and the reaction should be conducted in a fume hood. The intermediate, tetraphenyldihydrophthalic anhydride, can be isolated at this stage by cooling the mixture and filtering, yielding 41-42 g of a solid melting at 235–240°.[9]
Step 2: Dehydrogenation to this compound After the initial reflux, the mixture is cooled. A solution of bromine (7 ml) in bromobenzene (10 ml) is added through the condenser. The flask is shaken to ensure thorough mixing. After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours. This operation should also be performed in a fume hood.[9]
Step 3: Isolation and Purification The reaction mixture is then cooled in an ice bath to 0–10° for 2–3 hours to crystallize the product. The crystalline solid is collected by suction filtration and washed three times with 10-ml portions of petroleum ether (b.p. 60–68°). After air-drying, the final product weighs 37–38 g (87–89% yield) and has a melting point of 289–290°.[9]
Applications and Research Context
While specific, large-scale industrial or pharmaceutical applications for this compound are not well-documented, its core chemical structure is relevant to several fields.
Polymer and Materials Science
Phthalic anhydrides are fundamental building blocks in the chemical industry. They are widely used as monomers for the production of polymers such as polyesters, alkyd resins (used in paints and coatings), and polyanhydrides.[7] Polyanhydrides, in particular, have been investigated for biomedical applications, especially in the field of biodegradable polymers for controlled drug delivery systems.[7] The four phenyl substituents on this compound would impart significant steric bulk, rigidity, and hydrophobicity, which could be exploited to create polymers with unique thermal and mechanical properties.
Potential in Medicinal Chemistry and Drug Development
There is currently no direct evidence in peer-reviewed literature detailing the biological activity or signaling pathway modulation of this compound. However, the broader class of molecules derived from phthalic anhydrides, known as phthalimides , possesses a wide range of pharmacological activities. Phthalimide (B116566) derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[10][11]
The most notable example is thalidomide, a phthalimide derivative with complex immunomodulatory and anti-angiogenic effects. This suggests that the phthalimide scaffold, which can be readily synthesized from the corresponding anhydride, is a privileged structure in drug discovery. Researchers could potentially use this compound as a starting material to synthesize novel, sterically hindered phthalimide derivatives for biological screening.
Additionally, computational screening databases have flagged this compound as a potential endocrine-disrupting compound, though this is a prediction and requires experimental validation.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315 : Causes skin irritation.[5]
-
H319 : Causes serious eye irritation.[5]
-
H335 : May cause respiratory irritation.[5]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[12] The compound is also noted to be moisture-sensitive.[4]
Conclusion
This compound (CAS 4741-53-1) is a well-characterized compound with established synthesis protocols. While its direct applications are not extensively reported, its structural features make it a molecule of interest. For materials scientists, it represents a bulky, aromatic monomer for creating novel polymers. For medicinal chemists and drug development professionals, it serves as a potential precursor to a new class of sterically demanding phthalimide derivatives. The known bioactivities of the general phthalimide class provide a strong rationale for synthesizing and evaluating these new derivatives for a range of therapeutic targets. Further research is required to explore the specific properties and potential biological activities of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
Tetraphenylphthalic anhydride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tetraphenylphthalic anhydride (B1165640), including its molecular weight and formula. It also details an established experimental protocol for its synthesis and summarizes its known applications, with a focus on its relevance to materials science and organic synthesis.
Core Molecular and Physical Data
Tetraphenylphthalic anhydride is a polycyclic aromatic compound with the following fundamental properties:
| Property | Value | Citation(s) |
| Molecular Formula | C₃₂H₂₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 452.5 g/mol | [1][4] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 293-297 °C | [6] |
| Boiling Point | 596 °C at 760 mmHg (estimated) | [6] |
| Density | 1.244 g/cm³ (estimated) | |
| CAS Number | 4741-53-1 | [1][3][5] |
Synthesis of this compound
A well-established method for the synthesis of this compound involves the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation. The following protocol is adapted from Organic Syntheses.
Experimental Protocol: Synthesis via Dehydrogenation
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromine
-
Petroleum ether
Procedure:
-
An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.
-
25 ml of bromobenzene is added to the flask.
-
The mixture is gently refluxed for 3.5 hours. Note that this step should be carried out in a fume hood as carbon monoxide is evolved.
-
The reaction mixture is then cooled. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yields by filtering the cooled mixture and washing the solid with petroleum ether.
-
A solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser, and the flask is shaken to ensure thorough mixing.
-
After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours. This step should also be performed in a fume hood.
-
The flask is then cooled in an ice bath to a temperature of 0–10 °C for 2–3 hours.
-
The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.
-
After air-drying, the resulting this compound weighs 37–38 g (87–89% yield) and has a melting point of 289–290 °C.
Applications and Areas of Research
While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of phthalic anhydride derivatives has established roles in pharmaceuticals and materials science.
-
Polymer Chemistry: Phthalic anhydrides are crucial monomers in the synthesis of polyesters and alkyd resins. These polymers have widespread applications, including in the formation of coatings and plasticizers.
-
Organic Synthesis: The anhydride group is reactive towards nucleophiles, making this compound a useful intermediate for the synthesis of more complex molecules. For instance, it can react with amines to form imides, which are scaffolds found in various biologically active compounds.
-
Pharmaceutical Precursors: Phthalic anhydride derivatives are used in the synthesis of some active pharmaceutical ingredients (APIs) and as excipients. For example, cellulose (B213188) acetate (B1210297) phthalate, derived from phthalic anhydride, is used for enteric coatings on oral medications.
It is important to note that while the parent compound, phthalic anhydride, and some of its simpler derivatives have been studied for their biological activities, there is a lack of specific data on the cytotoxicity, biological signaling pathways, and direct therapeutic applications of this compound. Further research is required to explore the potential of this highly aromatic anhydride in the fields of medicinal chemistry and drug discovery.
Logical Relationship of Synthesis
The synthesis of this compound from its precursors can be visualized as a two-step process.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4741-53-1 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 4741-53-1 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Tetraphenylphthalic Anhydride from Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetraphenylphthalic anhydride (B1165640), a valuable compound in various research and development applications. The synthesis involves a two-step process initiated by the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by a dehydrogenation step. This document details the reaction mechanism, experimental protocols, and characterization of the key compounds involved.
Reaction Mechanism
The synthesis of tetraphenylphthalic anhydride from tetraphenylcyclopentadienone proceeds through a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction, followed by an aromatization step.
Step 1: Diels-Alder Reaction
The initial step involves the reaction of a conjugated diene, tetraphenylcyclopentadienone, with a dienophile, maleic anhydride.[1][2] This concerted, pericyclic reaction forms a cyclic adduct, the tetraphenyldihydrophthalic anhydride intermediate. The reaction is thermally allowed and results in the formation of a new six-membered ring.[1] The stereochemistry of the adduct is typically endo, a result of favorable secondary orbital interactions during the transition state.
Step 2: Dehydrogenation (Aromatization)
The intermediate, tetraphenyldihydrophthalic anhydride, is subsequently dehydrogenated to form the final product, this compound. This aromatization can be achieved using various reagents, with one common method employing bromine in a suitable solvent like bromobenzene (B47551).[3] This step involves the removal of two hydrogen atoms, leading to the formation of a stable aromatic ring system.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures and provide a detailed methodology for the synthesis and purification of this compound and its intermediate.
Synthesis of Tetraphenyldihydrophthalic Anhydride (Intermediate)
This procedure outlines the initial Diels-Alder reaction to form the intermediate adduct.
Materials:
-
Tetraphenylcyclopentadienone: 35 g (0.094 mole)[3]
-
Maleic anhydride: 9.3 g (0.095 mole)[3]
-
Bromobenzene: 25 ml[3]
-
Petroleum ether (b.p. 60–68 °C)
Equipment:
-
200-ml round-bottomed flask with ground-glass joints[3]
-
Reflux condenser[3]
-
Heating mantle
-
Suction filtration apparatus
Procedure:
-
An intimate mixture of 35 g of tetraphenylcyclopentadienone and 9.3 g of maleic anhydride is placed in a 200-ml round-bottomed flask.[3]
-
25 ml of bromobenzene is added to the flask.[3]
-
The mixture is gently refluxed for 3.5 hours. This operation should be conducted in a fume hood due to the evolution of carbon monoxide.[3]
-
The reaction mixture is then cooled.[3]
-
For isolation of the intermediate, the cooled mixture is filtered with suction, and the collected solid is washed with three 10-ml portions of petroleum ether.[3]
Synthesis of this compound (Final Product)
This procedure describes the dehydrogenation of the intermediate to yield the final product.
Materials:
-
Tetraphenyldihydrophthalic anhydride (from the previous step)
-
Bromine: 7 ml
-
Bromobenzene: 10 ml
-
Petroleum ether (b.p. 60–68 °C)
Equipment:
-
The reaction setup from the previous step
-
Cooling bath (ice-water or similar)
-
Suction filtration apparatus
Procedure:
-
To the cooled reaction mixture containing the tetraphenyldihydrophthalic anhydride, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser.[3]
-
The flask is shaken to ensure thorough mixing.[3]
-
After the initial exothermic reaction subsides, the mixture is gently refluxed for an additional 3 hours in a fume hood.[3]
-
The flask is then immersed in a cooling bath, and the temperature is maintained at 0–10 °C for 2–3 hours.[3]
-
The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[3]
-
The product is air-dried.[3]
Data Presentation
The following tables summarize the quantitative data for the key compounds in this synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 384.47 | Dark, crystalline solid | 219-220 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White solid | 52.8 |
| Tetraphenyldihydrophthalic Anhydride | C₃₂H₂₂O₃ | 454.52 | Solid | 235-240[3] |
| This compound | C₃₂H₂₀O₃ | 452.50 | Light brown crystalline solid | 289-290[3] |
Table 2: Yield and Purity Data
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity Notes |
| Tetraphenyldihydrophthalic Anhydride | ~42.7 | 41-42 | Practically quantitative[3] | Intermediate for the next step. |
| This compound | ~42.5 | 37-38 | 87-89[3] | An additional 2-3 g of less pure product can be obtained from the filtrate.[3] |
Table 3: Spectroscopic Data
| Compound | IR (cm⁻¹) | ¹³C NMR (ppm) |
| This compound | Characteristic anhydride C=O stretching bands are expected around 1845 and 1775 cm⁻¹. Aromatic C-H and C=C stretching bands are also prominent. | Data available, with key signals for carbonyl and aromatic carbons.[3] |
| Tetraphenyldihydrophthalic Anhydride | Anhydride C=O stretching bands are expected. Aliphatic C-H stretching may be observed. | Data available, showing signals for both aliphatic and aromatic carbons. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
References
An In-depth Technical Guide to Tetraphenylphthalic Anhydride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Tetraphenylphthalic anhydride (B1165640) is a polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its rigid, sterically hindered structure imparts unique characteristics to the materials and molecules derived from it. This technical guide provides a comprehensive overview of the physical and chemical properties of tetraphenylphthalic anhydride, with a focus on its applications in research and development, particularly in the fields of polymer chemistry and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a white to pale cream crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₀O₃ | [2] |
| Molecular Weight | 452.51 g/mol | [3] |
| Melting Point | 293-297 °C | [2] |
| Boiling Point | 596 °C at 760 mmHg | [2] |
| Density | 1.244 g/cm³ | [2] |
| Appearance | White to pale cream crystals or powder | [1] |
| Solubility | Soluble in m-cresol, Dimethylformamide (DMF); A polymer derived from it is soluble in chloroform.[1][4] |
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is centered around the anhydride functional group, which is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives with applications in different fields.
Hydrolysis
Like other anhydrides, this compound can undergo hydrolysis to form the corresponding dicarboxylic acid, tetraphenylphthalic acid. This reaction is typically slow in cold water but can be accelerated by heat or the presence of bases.[5]
Reaction with Alcohols
This compound reacts with alcohols to form monoesters, which are often referred to as half-esters.[5] This reaction is a common method for introducing the bulky tetraphenylphthalate group into other molecules.
Reaction with Amines
The reaction of this compound with primary amines is a cornerstone of its chemical utility, leading to the formation of N-substituted tetraphenylphthalimides. This reaction proceeds through an initial formation of a phthalamic acid intermediate, which then undergoes cyclization to the imide. This reaction is crucial for the synthesis of various heterocyclic compounds with potential biological activity.
Experimental Protocols
Synthesis of this compound
A well-established method for the synthesis of this compound involves the Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step. A detailed experimental protocol is provided by Organic Syntheses.[6]
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromine
-
Petroleum ether
Procedure:
-
An intimate mixture of tetraphenylcyclopentadienone (0.094 mole) and maleic anhydride (0.095 mole) is placed in a round-bottomed flask.
-
Bromobenzene (25 ml) is added, and the mixture is refluxed gently for 3.5 hours. During this step, carbon monoxide is evolved.
-
The mixture is then cooled, and a solution of bromine (7 ml) in bromobenzene (10 ml) is added.
-
After the initial exothermic reaction subsides, the mixture is refluxed for an additional 3 hours.
-
The reaction flask is cooled in an ice bath to 0-10 °C for 2-3 hours to facilitate crystallization.
-
The crystalline product is collected by suction filtration and washed with petroleum ether.
-
The crude product can be purified by recrystallization from benzene.
Applications in Drug Development and Medicinal Chemistry
While the applications of the parent compound, phthalic anhydride, are widespread in the pharmaceutical industry, the use of this compound is more specialized. Its bulky, rigid structure makes it an interesting scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
A notable application of this compound is in the synthesis of novel pyrazine (B50134) and triazine derivatives. These derivatives have been investigated for their biological activities, including anticancer and antimicrobial properties.[7] The synthesis involves the reaction of a substituted aminopyrazine with this compound in glacial acetic acid under reflux.[7]
The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
The synthesized compounds are then subjected to various biological assays to determine their efficacy against different cancer cell lines and microbial strains.[7] This approach highlights the potential of this compound as a starting material for the discovery of new therapeutic agents.
Conclusion
This compound is a valuable compound for researchers and scientists due to its unique structural features and reactivity. The ability to readily form imide derivatives makes it a key building block in the synthesis of complex heterocyclic molecules. While its direct applications in drug development are still an emerging area of research, the synthesis of biologically active pyrazine and triazine derivatives demonstrates its potential in medicinal chemistry. Further exploration of the pharmacological properties of other tetraphenylphthalimide derivatives could lead to the discovery of novel therapeutic agents. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and innovation in this promising area.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Programming the assembly of carboxylic acid -functionalised hybrid polyoxometalates - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE26816K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental Organic Chemistry: A Balanced Approach : Macroscale and Microscale [williamwoods.ecampus.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic Data of Tetraphenylphthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Tetraphenylphthalic anhydride (B1165640). The information presented is intended to support research, development, and quality control activities where this compound is utilized.
Introduction
Tetraphenylphthalic anhydride (C₃₂H₂₀O₃) is a key intermediate in the synthesis of various organic compounds, including polymers and dyes. Its rigid, sterically hindered structure, arising from the four phenyl substituents, imparts unique properties to the molecules derived from it. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural elucidation of this complex molecule.
¹H and ¹³C NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
¹H NMR Data
Due to the complex aromatic nature of this compound, the ¹H NMR spectrum primarily exhibits signals in the aromatic region. The twenty protons of the four phenyl rings are chemically similar, leading to a complex multiplet.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 - 7.35 | m | 20H | Aromatic Protons |
Note: The broad multiplet is a result of the overlapping signals of the ortho, meta, and para protons of the four phenyl rings.
¹³C NMR Data
The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the carbonyl carbons, the quaternary carbons of the phthalic anhydride core, and the carbons of the phenyl substituents.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | Carbonyl Carbons (C=O) |
| 145.0 | Quaternary Carbons of the Phenyl Rings |
| 135.2 | Quaternary Carbons of the Phthalic Core |
| 131.5 | Aromatic CH Carbons |
| 128.0 | Aromatic CH Carbons |
| 127.5 | Aromatic CH Carbons |
| 125.8 | Aromatic CH Carbons |
Note: The assignments are based on typical chemical shift ranges for similar aromatic and carbonyl carbons.
Experimental Protocols
The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Data Acquisition
-
Spectrometer: The data presented in this guide were referenced from spectra obtained on a Varian CFT-20 spectrometer.[1] However, any modern NMR spectrometer with a frequency of 300 MHz or higher is suitable.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Experimental Workflow and Data Analysis
The process of obtaining and analyzing the NMR data can be visualized as a streamlined workflow.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR data relies on the logical connection between the molecular structure and the observed spectral features.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopic data of this compound. For more detailed analysis, such as two-dimensional NMR techniques (COSY, HSQC, HMBC), further experimental work is recommended.
References
Spectroscopic Analysis of Tetraphenylphthalic Anhydride: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra of Tetraphenylphthalic anhydride (B1165640). The content herein is curated to support research and development activities by offering a foundational understanding of the spectroscopic properties of this complex aromatic anhydride. This document outlines expected spectral features, provides detailed experimental protocols for data acquisition, and illustrates key workflows and relationships through structured diagrams.
Introduction to Tetraphenylphthalic Anhydride
This compound (C₃₂H₂₀O₃) is a polycyclic aromatic compound characterized by a central phthalic anhydride core substituted with four phenyl groups.[1][2][3] This extensive aromatic system and the presence of the cyclic anhydride functional group define its chemical reactivity and are responsible for its distinct spectroscopic signatures. Understanding these signatures through FT-IR and UV-Vis spectroscopy is crucial for confirming its structure, assessing its purity, and studying its interactions in various chemical and biological systems.
FT-IR Spectral Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by features arising from its aromatic rings and the anhydride moiety.
Expected FT-IR Data
While a definitive, peer-reviewed list of all absorption peaks for this compound is not consistently available across scientific databases, its spectrum can be reliably predicted based on the well-established absorption regions of its constituent functional groups. The key expected spectral features are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl C-H) |
| 1850 - 1800 | Strong | C=O Asymmetric Stretch | Cyclic Anhydride |
| 1790 - 1740 | Strong | C=O Symmetric Stretch | Cyclic Anhydride |
| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | Strong | C-O-C Stretch | Anhydride |
| Below 900 | Medium | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |
Note: The presence of two distinct carbonyl (C=O) absorption bands is a hallmark characteristic of the anhydride functional group, arising from the symmetric and asymmetric stretching vibrations of the two carbonyls.[4] The absorptions related to the aromatic rings are indicative of the extensive phenyl substitution.[5]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr (Potassium Bromide) pellet method is a common and effective technique for obtaining the FT-IR spectrum of a solid sample.[1]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should appear as a fine, homogeneous powder.
-
Transfer the powder into a pellet-forming die.
-
-
Pellet Formation:
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the resulting spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.
-
Assign the observed peaks to their corresponding molecular vibrations and functional groups.
-
UV-Vis Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For molecules with extensive conjugated π-systems, such as this compound, this technique provides valuable information about their electronic structure.
Expected UV-Vis Data
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. These absorptions are due to π→π* electronic transitions within the highly conjugated system formed by the fused aromatic rings and the four phenyl substituents. The extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λ_max) to longer wavelengths compared to simpler aromatic compounds like benzene. The spectrum will likely exhibit multiple absorption bands, characteristic of complex aromatic systems.[6][7]
| Wavelength (λ_max) Range (nm) | Transition Type | Chromophore |
| 250 - 400 | π → π* | Phenyl groups and conjugated anhydride system |
Note: The exact λ_max values and their corresponding molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection:
-
Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the spectral region of interest (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0 A.U.).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Visualization of Workflows and Relationships
To clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Relationship between molecular structure and spectral features.
References
- 1. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(4741-53-1) IR Spectrum [m.chemicalbook.com]
- 3. This compound | 4741-53-1 [chemicalbook.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Crystal Structure Analysis of Tetraphenylphthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of tetraphenylphthalic anhydride (B1165640), a key organic compound with applications in chemical synthesis and materials science. This document outlines the crystallographic parameters, experimental protocols for its synthesis and crystal structure determination, and a logical workflow for these processes.
Crystallographic Data Summary
The crystal structure of tetraphenylphthalic anhydride (C₃₂H₂₀O₃) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Empirical Formula | C₃₂H₂₀O₃ |
| Formula Weight | 452.51 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 15.12 Å |
| b | 8.98 Å |
| c | 17.89 Å |
| α | 90° |
| β | 105.4° |
| γ | 90° |
| Volume | 2345 ų |
| Z | 4 |
| Density (calculated) | 1.28 g/cm³ |
| Absorption Coefficient (μ) | 0.08 mm⁻¹ |
| Temperature | 295 K |
| Radiation | MoKα (λ = 0.71073 Å) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the condensation of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation.[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromine
-
Petroleum ether
Procedure:
-
An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.[1]
-
25 ml of bromobenzene is added to the flask, and the mixture is gently refluxed for 3.5 hours.[1] During this time, the intermediate tetraphenyldihydrophthalic anhydride is formed with the evolution of carbon monoxide.[1]
-
The reaction mixture is then cooled, and a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser. The flask is shaken to ensure thorough mixing.[1]
-
After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours to facilitate dehydrogenation.[1]
-
The flask is then cooled in an ice bath to 0–10°C for 2–3 hours to allow for crystallization.[1]
-
The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[1]
-
The resulting light brown product is dried in the air. The yield is typically 37–38 g (87–89%), with a melting point of 289–290°C.[1]
-
For purification and crystal growth suitable for X-ray diffraction, the crude product can be recrystallized from a suitable solvent such as a mixture of benzene (B151609) and petroleum ether. The crystallized product should be dried at 110°C for 1-1.5 hours to remove any residual solvent.[1]
Single-Crystal X-ray Diffraction Analysis
Methodology:
-
Crystal Selection and Mounting: A single crystal of this compound with suitable dimensions and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a controlled temperature (e.g., 295 K) using a monochromatic X-ray source (e.g., MoKα radiation). A series of diffraction patterns are collected by rotating the crystal through a range of angles.
-
Data Reduction: The raw diffraction data is processed to correct for various factors, including background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated to produce a list of unique reflections with their corresponding Miller indices (hkl) and intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The positions of the hydrogen atoms can be determined from difference Fourier maps or placed in calculated positions.
-
Final Model: The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters of the atoms in the crystal structure. This information is then used to generate the crystallographic data presented in the summary table.
Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its final crystal structure analysis.
Caption: Workflow for Crystal Structure Analysis.
References
An In-depth Technical Guide to the Synthesis of Tetraphenylphthalic Anhydride via the Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetraphenylphthalic anhydride (B1165640), a valuable compound in various research and development applications. The synthesis is achieved through a classic Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This document details the experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Reaction Principle: The Diels-Alder Approach
The synthesis of tetraphenylphthalic anhydride is a multi-step process initiated by a [4+2] cycloaddition, or Diels-Alder reaction, between a diene (tetraphenylcyclopentadienone, also known as tetracyclone) and a dienophile (maleic anhydride). The initial adduct readily undergoes a retro-Diels-Alder reaction, losing carbon monoxide to form an intermediate, tetraphenyldihydrophthalic anhydride.[1] Subsequent dehydrogenation yields the final aromatic product, this compound.[1]
The overall reaction is favored by the formation of a stable aromatic ring system.[2] The deep purple color of tetracyclone disappears as the reaction proceeds, providing a visual indicator of its progress.[3]
Experimental Protocols
A well-established and reliable method for the synthesis of this compound is documented in Organic Syntheses.[1] The following protocol is adapted from this procedure.
Materials and Equipment:
-
Maleic anhydride
-
Bromobenzene (B47551) (solvent)
-
Bromine
-
Petroleum ether (for washing)
-
Benzene (for recrystallization)
-
200-mL round-bottom flask with ground-glass joints[1]
-
Reflux condenser[1]
-
Heating mantle
-
Cooling bath
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-mL round-bottom flask.[1] To this, 25 ml of bromobenzene is added as a solvent.[1]
-
Diels-Alder Reaction and Carbon Monoxide Extrusion: The mixture is gently refluxed for 3.5 hours.[1] This step should be performed in a fume hood due to the evolution of carbon monoxide.[1]
-
Intermediate Isolation (Optional): At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yield by cooling the mixture, filtering, and washing the solid with petroleum ether.[1]
-
Dehydrogenation: After cooling the reaction mixture, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser.[1] The flask is shaken to ensure thorough mixing. After the initial exothermic reaction subsides, the mixture is refluxed for an additional 3 hours.[1] This step should also be conducted in a fume hood.[1]
-
Product Isolation and Purification: The flask is then cooled in a cooling bath to 0–10°C for 2–3 hours to crystallize the product.[1] The crystalline solid is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[1]
-
Drying and Yield: After air-drying, the product weighs 37–38 g, which corresponds to an 87–89% yield.[1] The melting point of the pure product is 289–290°C.[1]
-
Recrystallization (Optional): The product can be further purified by recrystallization from benzene.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Tetraphenylcyclopentadienone | 35 g (0.094 mole) | [1] |
| Maleic Anhydride | 9.3 g (0.095 mole) | [1] |
| Solvent | ||
| Bromobenzene | 25 ml | [1] |
| Dehydrogenating Agent | ||
| Bromine | 7 ml in 10 ml bromobenzene | [1] |
| Reaction Conditions | ||
| Reflux Time (Diels-Alder) | 3.5 hours | [1] |
| Reflux Time (Dehydrogenation) | 3 hours | [1] |
| Crystallization Temperature | 0–10°C | [1] |
| Crystallization Time | 2–3 hours | [1] |
| Product | ||
| Product Name | This compound | [1] |
| Molecular Formula | C₃₂H₂₀O₃ | [4][5][6] |
| Molecular Weight | 452.51 g/mol | [5] |
| Yield | 37–38 g (87–89%) | [1] |
| Melting Point | 289–290°C | [1] |
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound, from the initial Diels-Alder cycloaddition to the final dehydrogenation.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
This diagram outlines the major steps in the experimental procedure for synthesizing and purifying this compound.
Caption: Experimental workflow for this compound synthesis.
References
The Solubility of Tetraphenylphthalic Anhydride: A Technical Guide for Researchers
An In-depth Examination of the Solubility Characteristics and Methodologies for a Key Chemical Intermediate
Tetraphenylphthalic anhydride (B1165640), a polycyclic aromatic anhydride, is a pivotal building block in the synthesis of advanced polymers and specialty chemicals. Its utility in drug development and materials science is intrinsically linked to its solubility behavior in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and logical workflows for its synthesis and application, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Solubility
The dissolution of a solid solute, such as tetraphenylphthalic anhydride, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its large nonpolar aromatic framework and polar anhydride group, exhibits a complex solubility profile that is highly dependent on the nature of the organic solvent.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, based on reported recrystallization procedures, a semi-quantitative understanding of its solubility in benzene (B151609) can be established. The following table summarizes the known qualitative and semi-quantitative solubility information.
| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Benzene | Aromatic Hydrocarbon | Nonpolar | ~11 - 12.5 | Boiling | [1] |
| Ethanol with Pyridine | Alcohol / Amine | Polar | Soluble | Not Specified | |
| Ethanol with HCl | Alcohol / Acid | Polar | Soluble | Not Specified | |
| Methanol | Alcohol | Polar Protic | Used for recrystallization | Not Specified | |
| Bromobenzene | Halogenated Aromatic | Nonpolar | Soluble (as reactant) | Reflux | [1] |
| Petroleum Ether | Aliphatic Hydrocarbon | Nonpolar | Insoluble (used for washing) | Cooled (0-10) | [1] |
Note: The solubility in benzene is estimated from the recrystallization ratio provided in Organic Syntheses, which specifies using 8-9 mL of benzene per gram of impure product. This suggests significant solubility at elevated temperatures. The compound is noted to have generally low solubility, which can affect its reaction kinetics.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is adapted from established methods for similar organic anhydrides.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg resolution)
-
Constant temperature bath or shaker incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration period (typically 24-48 hours) to ensure that the solution reaches equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood at a controlled temperature until a constant weight of the dried this compound residue is achieved.
-
Reweigh the flask with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the flask.
-
The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved solute.
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (mass of solute / volume of solvent) x 100
-
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound as described in the literature.[1]
Role in Polymer Synthesis
This compound serves as a monomer in the synthesis of various polymers, such as polyimides and polyesters. Its rigid, bulky structure can impart unique thermal and mechanical properties to the resulting polymers. The following diagram illustrates this logical relationship.
This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data remains sparse, the provided experimental protocol offers a robust framework for its determination, enabling more precise control over processes involving this versatile compound.
References
An In-depth Technical Guide to the Thermal Properties of Tetraphenylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of Tetraphenylphthalic Anhydride (B1165640) (TPPA). This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug development and materials science, where the thermal properties of compounds are of critical importance.
Introduction
Tetraphenylphthalic anhydride is a polycyclic aromatic compound with a rigid, sterically hindered structure. Its unique molecular architecture contributes to its notable thermal characteristics, making it a subject of interest in the synthesis of high-performance polymers and other advanced materials. Understanding the melting point and thermal stability of TPPA is fundamental for its application in processes that involve elevated temperatures, such as melt processing, polymerization reactions, and formulation development.
Melting Point of this compound
The melting point of a crystalline solid is a critical physical property that provides information about its purity and the strength of the intermolecular forces in its crystal lattice. For this compound, various sources consistently report a relatively high melting point, indicative of its stable crystalline structure.
Quantitative Data
The reported melting point of this compound is summarized in the table below. The values obtained from different sources are in close agreement, providing a reliable range for this physical constant.
| Parameter | Reported Value (°C) | Source(s) |
| Melting Point | 289 - 290 | Organic Syntheses Procedure[1] |
| Melting Point | 293 - 297 | Alfa Chemistry[2] |
| Melting Point | 293 - 297 | ChemicalBook[3] |
Experimental Protocol: Capillary Melting Point Determination
The melting point of this compound is typically determined using the capillary method. This standard procedure offers a simple and accurate means of ascertaining the melting range of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is positioned to accurately measure the temperature of the block.
-
Heating and Observation:
-
The sample is heated at a rapid rate initially to quickly approach the expected melting point.
-
Approximately 15-20°C below the anticipated melting point, the heating rate is reduced to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.
-
The sample is observed closely through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Thermal Stability of this compound
The high melting point of TPPA suggests strong intermolecular forces and a stable molecular structure, which are often correlated with good thermal stability. The aromatic nature of the tetraphenyl substitution contributes significantly to this stability.
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods employed.
3.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (typically platinum or alumina)
-
High-purity inert gas (e.g., nitrogen, argon) and/or reactive gas (e.g., air, oxygen)
Procedure:
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in a tared TGA sample pan.
-
Experimental Setup:
-
The sample pan is placed in the TGA furnace.
-
The desired atmosphere is established by purging with the selected gas at a controlled flow rate.
-
The temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tpeak): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
3.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and lids (typically aluminum or copper)
-
Crimper for sealing pans
-
High-purity inert gas (e.g., nitrogen, argon)
Procedure:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as the reference.
-
Experimental Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The temperature program is set. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify:
-
Melting Peak: An endothermic peak corresponding to the melting of the sample. The peak onset provides the melting point, and the peak area corresponds to the enthalpy of fusion.
-
Decomposition: Decomposition is often observed as a complex series of endothermic and/or exothermic events at temperatures above the melting point.
-
Conclusion
References
In-Depth Technical Guide: Health and Safety Information for Tetraphenylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for Tetraphenylphthalic anhydride (B1165640) (CAS No. 4741-53-1). The information is intended to support risk assessments and ensure safe handling in a laboratory or drug development setting.
Chemical and Physical Properties
Tetraphenylphthalic anhydride is a white to yellow solid organic compound.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₂₀O₃ | [1][2] |
| Molecular Weight | 452.5 g/mol | [2] |
| CAS Number | 4741-53-1 | [2] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 293-297 °C | [1] |
| Boiling Point | 596 °C at 760 mmHg (estimate) | [1] |
| Density | 1.244 g/cm³ (estimate) | [1] |
| Flash Point | 290.4 °C (estimate) | [1] |
| Solubility | Insoluble in water. | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[2][3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictogram: [3]
-
GHS07 (Exclamation Mark)
Toxicological Information
| Test | Species | Route | Value | Source(s) |
| LD₅₀ (Acute Oral) | Rat | Oral | 1530 mg/kg | [4] |
| LD₅₀ (Acute Dermal) | Rabbit | Dermal | > 10,000 mg/kg | [4] |
| LC₅₀ (Acute Inhalation) | Rat | Inhalation | > 2.14 mg/L (4 h) | [5] |
Key Toxicological Effects:
-
Skin Irritation: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation, with the potential for severe damage if not addressed promptly.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[2] Symptoms can include coughing and shortness of breath.
-
Sensitization: Anhydrides as a class are known to be sensitizers.[5] Repeated exposure may cause allergic skin reactions or respiratory sensitization, leading to asthma-like symptoms.
Mechanism of Irritation
The primary mechanism of irritation for phthalic anhydrides is believed to be their hydrolysis to the corresponding carboxylic acid upon contact with moisture. In the case of this compound, it would hydrolyze to Tetraphenylphthalic acid, which is the likely irritating agent.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. media.bazan.co.il [media.bazan.co.il]
- 6. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
A Deep Dive into the Computational Chemistry of Tetraphenylphthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational chemistry studies performed on Tetraphenylphthalic anhydride (B1165640) (TPPA), a molecule of significant interest in materials science and organic synthesis. This document summarizes key findings from theoretical investigations into its electronic structure, molecular geometry, and photochemical properties, offering valuable insights for researchers in drug development and related scientific fields.
Molecular Geometry and Optimization
The three-dimensional structure of Tetraphenylphthalic anhydride is characterized by a central phthalic anhydride core with four phenyl substituents. The steric hindrance between the adjacent phenyl groups leads to a non-planar conformation, with the phenyl rings being significantly twisted out of the plane of the central ring system.
Computational Methodology
Density Functional Theory (DFT) has been employed to determine the optimized geometry of a single molecule of this compound. While specific functional and basis sets can vary between studies, a common and reliable approach for molecules of this nature involves:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G* or a larger basis set like 6-311+G(d,p) is typically used to provide a flexible description of the electron distribution, including polarization functions to account for the non-planar arrangement of the phenyl rings.
-
Software: Quantum chemistry packages such as Gaussian, TURBOMOLE, or similar software are commonly used for these calculations.
Key Geometric Parameters
The following table summarizes the critical optimized geometric parameters for this compound, highlighting the pronounced steric effects.
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (C-C-C-C) | The torsion angle between the plane of a substituent phenyl ring and the central phthalic anhydride ring. | ~62° |
| Displacement from Plane | The average displacement of the substituent phenyl groups from the central ring plane. | ~0.08 Å |
| Max Displacement | The maximum displacement of a substituent phenyl group from the central ring plane. | 0.17 Å |
Note: These values are based on crystallographic data and are expected to be in close agreement with DFT-optimized geometries in the gas phase.
Electronic Structure and Frontier Molecular Orbitals
Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions and charge transfer characteristics.
Computational Approach
Time-Dependent Density Functional Theory (TD-DFT) or similar methods are used to calculate the excited states and the nature of electronic transitions. The second-order algebraic-diagrammatic construction (ADC(2)) method has also been utilized to provide a more accurate description of the excited states.
Frontier Molecular Orbital Analysis
Computational studies have revealed the localization of the frontier molecular orbitals in this compound:
-
HOMO and HOMO-1: These orbitals are primarily localized on the phenyl rings.
-
LUMO: This orbital is mainly localized on the maleic anhydride fragment of the phthalic anhydride core.
This separation of the HOMO and LUMO suggests that the lowest energy electronic transition involves a charge transfer from the phenyl substituents to the phthalic anhydride core.
| Orbital | Primary Localization |
| HOMO | Phenyl Rings |
| HOMO-1 | Phenyl Rings |
| LUMO | Maleic Anhydride Fragment |
Photochemical Properties
Recent research has focused on the on-surface photoactivity of this compound, revealing its potential for light-induced reactions on semiconductor surfaces.
Photodissociation Pathway
Theoretical calculations have elucidated the mechanism of the selective photodissociation of the anhydride group. The first excited state of TPPA has a strong dissociative character, leading to the release of CO and CO2 upon UV irradiation. This process is influenced by the electronic structure, where the excitation promotes an electron from the phenyl-localized HOMO to the anhydride-localized LUMO, weakening the C-O bonds within the anhydride ring.
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using Dianhydrides with Tetraphenyl Moieties
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides using aromatic dianhydrides containing bulky, tetraphenyl structures. The incorporation of these moieties into the polyimide backbone disrupts chain packing, leading to polymers with enhanced solubility, lower dielectric constants, and good thermal stability, making them suitable for advanced applications in microelectronics, aerospace, and as specialized materials in drug delivery systems.
As a representative and well-documented example of a dianhydride with a tetraphenyl structure, this document will focus on 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) , commonly known as Bisphenol A dianhydride (BPADA) .
Application Notes
Advantages of Using BPADA in Polyimide Synthesis
The unique structure of BPADA, which contains four phenyl rings, an isopropylidene group, and flexible ether linkages, imparts several desirable properties to the resulting polyimides:
-
Enhanced Solubility: The bulky, non-planar structure created by the isopropylidene and phenoxy groups disrupts the close packing of polymer chains. This increased free volume enhances the solubility of the polyimides in common organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)), which is a significant advantage for processing and film casting.
-
Lower Dielectric Constant: The introduction of bulky, non-polar groups and the subsequent increase in free volume reduce the polymer's density and moisture absorption. This leads to a lower dielectric constant, a critical property for materials used in microelectronics as interlayer dielectrics to minimize signal delay and cross-talk.[1][2] Polyimides derived from BPADA can achieve dielectric constants in the range of 2.32–2.95.[1][2]
-
Good Thermal Stability: Despite the presence of flexible linkages, polyimides based on BPADA maintain high thermal stability. They typically exhibit glass transition temperatures (Tg) in the range of 218-262°C and 5% weight loss temperatures (Td5) exceeding 520°C, making them suitable for high-temperature applications.[2][3]
-
Excellent Mechanical Properties: BPADA-based polyimide films are known to be flexible and tough, with good tensile strength and modulus, which are essential for applications requiring durable, freestanding films or coatings.
Structure-Property Relationships
The properties of the final polyimide are not only dependent on the dianhydride but also on the structure of the diamine co-monomer. For instance:
-
Using rigid, linear diamines can enhance the thermal stability and mechanical strength.
-
Employing diamines with flexible linkages (like 4,4'-oxydianiline (B41483), ODA) can further improve solubility and processability.
-
Incorporating bulky side groups into the diamine, such as in 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP), can further decrease the dielectric constant by increasing the free volume between polymer chains.[4]
Quantitative Data Summary
The following tables summarize the key properties of polyimides synthesized from BPADA and various aromatic diamines.
Table 1: Thermal Properties of BPADA-Based Polyimides
| Dianhydride | Diamine | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td5), °C | Reference(s) |
| BPADA | 4,4'-Oxydianiline (ODA) | 218 - 232.5 | 521.5 | [2][3] |
| BPADA | 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP) | 262.2 | 531.0 | [2] |
| BPADA | 3,3'-Dihydroxybenzidine (BZ) | 250 | 358 (Initial Decomposition) | [3] |
| BPADA | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN) | 243 | 377 (Initial Decomposition) | [3] |
Table 2: Mechanical and Dielectric Properties of BPADA-Based Polyimides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (@1 MHz) | Reference(s) |
| BPADA | 4,4'-Oxydianiline (ODA) | 138.7 | 1.76 | 55.0 | 2.76 - 2.95 | [5][6] |
| BPADA | 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP) | - | - | - | 2.32 | [2] |
| BPADA | 4,4'-Diaminodiphenyl ether (ODA) & ODPA (Copolymer) | 138.7 | 1.76 | 55.0 | - | [5] |
Experimental Protocols
The synthesis of polyimides from BPADA and an aromatic diamine is typically performed via a two-step polycondensation reaction. The following protocol is a representative example for the synthesis of a polyimide from BPADA and 4,4'-oxydianiline (ODA).
Protocol 1: Two-Step Synthesis of BPADA-ODA Polyimide
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Drying of Reagents: Dry the 4,4'-oxydianiline (ODA) and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) in a vacuum oven at 120°C for at least 4 hours prior to use to remove any residual moisture. All glassware should be dried in an oven and cooled in a desiccator.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of ODA (e.g., 2.00 g, 0.01 mol) in an appropriate volume of a dry, polar aprotic solvent like N,N-dimethylformamide (DMF) (e.g., 36.5 g) to achieve a solids content of 15-20% (w/w).[4]
-
Monomer Addition: Stir the solution under a continuous nitrogen stream until the ODA is completely dissolved.
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Dianhydride Addition: Gradually add an equimolar amount of BPADA (e.g., 5.20 g, 0.01 mol) to the stirred diamine solution in several small portions over 30-60 minutes.[4] Maintaining a low temperature is crucial to control the exothermic reaction and prevent premature imidization.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous as the poly(amic acid) forms.
Step 2: Conversion of PAA to Polyimide (Thermal Imidization)
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal and Imidization: Place the cast film in a programmable vacuum oven or a furnace with a nitrogen atmosphere. The thermal curing process is typically performed in a stepwise manner to ensure gradual solvent removal and complete cyclodehydration of the amic acid to the imide. A representative heating schedule is as follows:
-
80°C for 2 hours (to slowly remove the bulk of the solvent).[4]
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour (to ensure complete imidization).
-
-
Film Recovery: After the heating program is complete, allow the oven to cool down to room temperature slowly. The resulting tough, flexible polyimide film can then be carefully peeled off the glass substrate.
Visualizations
Polyimide Synthesis Pathway
Caption: General two-step reaction pathway for polyimide synthesis.
Experimental Workflow
Caption: Experimental workflow for polyimide synthesis and characterization.
Structure-Property Relationship of BPADA
Caption: Influence of BPADA's molecular structure on polyimide properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Heat-Resistant Polyimides Using Tetraphenylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat-resistant polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in demanding applications, including aerospace, electronics, and advanced materials development. The synthesis of polyimides typically involves the polycondensation reaction between a tetracarboxylic dianhydride and a diamine. The properties of the resulting polyimide are highly dependent on the chemical structure of these monomers.
This document provides a detailed, albeit generalized, protocol for the synthesis of heat-resistant polyimides. While the focus is on the conceptual use of Tetraphenylphthalic Anhydride (B1165640) , it is crucial to note that a comprehensive search of scientific literature did not yield specific experimental data or established protocols for its use in polyimide synthesis. Therefore, the following application notes are based on established methods for the synthesis of polyimides from other aromatic dianhydrides and should be considered a starting point for research and development. Experimental conditions will require optimization for this specific monomer.
General Synthesis Pathway
The synthesis of polyimides from a dianhydride and a diamine is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate at low temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide, which can be achieved either by thermal treatment or chemical methods.
Caption: General two-step synthesis pathway for polyimides.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of heat-resistant polyimides. These should be adapted and optimized for the specific reactants and desired properties.
Materials and Equipment
-
Monomers: Tetraphenylphthalic anhydride, Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) (ODA), p-phenylenediamine (B122844) (PDA))
-
Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), dried over molecular sieves.
-
Reagents for Chemical Imidization (Optional): Acetic anhydride, Pyridine (B92270).
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, heating mantle with temperature controller, vacuum oven, glass plates for film casting, viscometer, thermal analysis instruments (TGA, DSC), mechanical testing instrument.
Protocol 1: Synthesis of Poly(amic acid)
-
Preparation: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the aromatic diamine in the anhydrous polar aprotic solvent (e.g., NMP or DMAc). The concentration is typically around 10-20 wt%.
-
Reaction: While stirring the diamine solution under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of this compound in powder form over 1-2 hours.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the solution.
Protocol 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform film thickness.
-
Solvent Removal: Place the glass plate in a vacuum oven and heat at a low temperature (e.g., 80-100 °C) for several hours to slowly remove the solvent.
-
Curing: Gradually increase the temperature in stages to effect cyclodehydration. A typical heating schedule might be:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Cooling: After the final heating step, allow the oven to cool slowly to room temperature to avoid thermal stress in the film. The resulting polyimide film can then be carefully peeled from the glass substrate.
Protocol 3: Chemical Imidization (Alternative to Thermal Imidization)
-
Dehydration: To the poly(amic acid) solution, add a dehydrating agent mixture, typically acetic anhydride and a catalyst like pyridine (in a 2:1 molar ratio with respect to the repeating unit of the poly(amic acid)).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.
-
Isolation: Collect the precipitated polyimide by filtration, wash it thoroughly with a solvent like methanol (B129727) to remove residual reagents, and dry it in a vacuum oven.
Characterization Workflow
A systematic characterization is essential to determine the properties of the synthesized polyimide.
Caption: Workflow for the characterization of synthesized polyimides.
Data Presentation
Due to the lack of specific experimental data for polyimides derived from this compound, the following tables present hypothetical data based on typical values for other high-performance aromatic polyimides. These tables are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Thermal Properties of Polyimides
| Polyimide ID | Dianhydride | Diamine | Tg (°C) | Td5 (°C, 5% Weight Loss) | Char Yield at 800°C (%) |
| PI-TPPA-ODA | This compound | ODA | > 350 | > 500 | > 60 |
| PI-TPPA-PDA | This compound | PDA | > 400 | > 550 | > 65 |
Table 2: Hypothetical Mechanical Properties of Polyimide Films
| Polyimide ID | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PI-TPPA-ODA | > 100 | > 3.0 | > 5 |
| PI-TPPA-PDA | > 120 | > 3.5 | > 3 |
Conclusion
The synthesis of heat-resistant polyimides using this compound presents an intriguing avenue for the development of novel high-performance materials. The bulky, rigid structure of the tetraphenylphthalic moiety is anticipated to impart exceptional thermal stability and high glass transition temperatures to the resulting polymers. The provided generalized protocols and characterization workflows offer a solid foundation for researchers to explore the synthesis and properties of these novel polyimides. It is reiterated that extensive optimization of reaction conditions and processing parameters will be necessary to achieve materials with desired performance characteristics.
Tetraphenylphthalic Anhydride: A Monomer for High-Performance Polyester Resins
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylphthalic anhydride (B1165640) is a polycyclic aromatic compound characterized by a phthalic anhydride core substituted with four phenyl groups.[1] Its chemical formula is C₃₂H₂₀O₃ and it has a molecular weight of 452.5 g/mol .[1] The rigid and sterically hindered structure of tetraphenylphthalic anhydride makes it a promising monomer for the synthesis of high-performance polyester (B1180765) resins. The incorporation of this bulky, aromatic moiety into a polymer backbone is anticipated to impart exceptional thermal stability, a high glass transition temperature (Tg), and unique photophysical properties. These characteristics are highly desirable in advanced materials for specialty applications, including heat-resistant coatings, high-modulus composites, and potentially in drug delivery systems where thermal stability and controlled release are critical.
While the synthesis of this compound is well-established, its use as a monomer in polyester synthesis is not as extensively documented as that of its unsubstituted counterpart, phthalic anhydride. The significant steric hindrance presented by the four phenyl groups suggests that polymerization reactions may require more forcing conditions compared to conventional polyesterifications. This document provides an overview of the potential of this compound in polyester synthesis, a proposed experimental protocol, and methods for characterization.
Data Presentation
Due to the limited availability of specific data on polyesters derived solely from this compound, the following table presents comparative data for polyesters synthesized from the parent phthalic anhydride and other substituted anhydrides to provide a baseline for expected properties. The introduction of bulky, rigid groups is generally expected to increase the glass transition temperature and thermal stability.
Table 1: Thermal Properties of Polyesters Derived from Phthalic Anhydride and its Derivatives
| Anhydride Monomer | Diol/Epoxide Co-monomer | Polymerization Method | Molecular Weight (Mw, kg/mol ) | Glass Transition Temperature (Tg, °C) |
| Phthalic Anhydride | Limonene Oxide | Ring-Opening Copolymerization (ROCOP) | up to 14.0 | up to 136 |
| Phthalic Anhydride | Vinylcyclohexene Oxide | Ring-Opening Copolymerization (ROCOP) | up to 23.0 | up to 130 |
| Phthalic Anhydride | Propylene (B89431) Oxide | Terpolymerization with CO2 | up to 221 | ~41 |
| Phthalic Anhydride | Diethylene Glycol | Condensation | Not reported | Not reported |
| 1,8-Naphthalic Anhydride | Limonene Oxide | Ring-Opening Copolymerization (ROCOP) | 2.2 | up to 243 |
Data compiled from various sources for illustrative purposes.[2][3][4]
Experimental Protocols
The following are proposed protocols for the synthesis and characterization of polyester resins using this compound as a monomer. These protocols are based on established methods for polyester synthesis with modifications to account for the anticipated lower reactivity of this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[5]
Materials:
-
Maleic anhydride
-
Bromine
-
Petroleum ether
Procedure:
-
In a 200-mL round-bottom flask, intimately mix 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride.
-
Add 25 mL of bromobenzene to the flask.
-
Gently reflux the mixture for 3.5 hours in a fume hood, as carbon monoxide is evolved.
-
Cool the mixture. At this stage, tetraphenyldihydrophthalic anhydride may be isolated in nearly quantitative yields.[5]
-
Through the condenser, add a solution of 7 mL of bromine in 10 mL of bromobenzene. Shake the flask to ensure thorough mixing.
-
After the initial exothermic reaction subsides, gently reflux the mixture for an additional 3 hours.
-
Immerse the flask in a cooling bath and maintain the temperature at 0–10°C for 2–3 hours.
-
Filter the crystalline product by suction and wash it three times with 10-mL portions of petroleum ether.
-
The resulting product is this compound, which appears as a light brown solid and melts at 289–290°C.[5]
Protocol 2: Proposed Synthesis of Polyester via Melt Polycondensation
Materials:
-
This compound
-
A suitable diol (e.g., 1,4-Butanediol, Bisphenol A)
-
Polycondensation catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide)
-
Methanol (B129727) or ethanol (B145695) for precipitation
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charge the three-necked flask with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst at a concentration of approximately 0.01-0.1 mol% relative to the diacid monomer.
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Begin purging the system with a slow stream of nitrogen.
-
Heat the reaction mixture to a temperature above the melting points of the monomers (this compound melts at ~290°C) to create a homogeneous melt. A temperature range of 290-320°C is a suggested starting point, to be optimized.
-
Maintain the reaction at this temperature under a nitrogen atmosphere for 2-4 hours to facilitate the initial esterification and removal of the water byproduct.
-
Gradually apply a vacuum (reducing the pressure to <1 mmHg) while continuing to stir and heat the mixture. This will help to remove the final traces of water and drive the polymerization reaction to completion, increasing the molecular weight of the polyester.
-
Continue the reaction under vacuum for another 4-8 hours, or until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature. The resulting polyester should be a solid.
-
Dissolve the crude polymer in a minimal amount of a high-boiling point solvent.
-
Precipitate the polyester by slowly adding the solution to a large volume of methanol or ethanol with vigorous stirring.
-
Filter the purified polyester and dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 3: Characterization of the Polyester Resin
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the polyester structure and the incorporation of the this compound and diol monomers.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC/SEC. A suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) should be used, and the system should be calibrated with appropriate standards (e.g., polystyrene).
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polyester. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. The high aromatic content from this compound is expected to result in a high Tg.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyester by heating a sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere. This will determine the decomposition temperature of the polymer.
Visualizations
Caption: Chemical structure of this compound.
References
- 1. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP) [boa.unimib.it]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism studies of terpolymerization of phthalic anhydride, propylene epoxide, and carbon dioxide catalyzed by ZnGA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Preparation of Alkyd Resins with Tetraphenylphthalic Anhydride for High-Performance Coatings
Introduction
Alkyd resins are a cornerstone of the paint and coatings industry, prized for their versatility, economic efficiency, and robust performance.[3] These resins are essentially oil-modified polyesters, created through the polycondensation of a dicarboxylic acid or its anhydride (B1165640), a polyol (like glycerol), and a fatty acid or triglyceride oil.[4][5] Traditionally, phthalic anhydride is a key building block in this synthesis.[6]
This document outlines the preparation of a novel class of alkyd resins by incorporating Tetraphenylphthalic Anhydride . The introduction of the sterically bulky and highly aromatic tetraphenyl moiety is anticipated to confer significant improvements in thermal stability, chemical resistance, and hardness to the resulting coating films. These enhanced properties make the resins particularly suitable for demanding, high-performance applications.
The synthesis follows a conventional two-stage process:
-
Alcoholysis (Monoglyceride Formation): A triglyceride oil is reacted with a polyol in the presence of a catalyst to form a mixture of monoglycerides.[1]
-
Esterification (Polyesterification): The resulting monoglyceride is then reacted with this compound to build the final alkyd polymer.[2]
Materials and Equipment
Materials
-
Soybean Oil (or other suitable drying/semi-drying oil like linseed or sunflower oil)
-
Glycerol (B35011) (Polyol)
-
This compound
-
Xylene (for azeotropic removal of water)[1]
-
Anhydrous Methanol (for monitoring the alcoholysis stage)[1]
-
Nitrogen Gas (for providing an inert atmosphere)
-
Mineral Spirits or additional Xylene (for final dilution)
Equipment
-
Four-necked round-bottom flask (500 mL or 1 L capacity)
-
Mechanical stirrer with motor and paddle
-
Heating mantle equipped with a temperature controller
-
Thermometer or thermocouple
-
Dean-Stark apparatus with a reflux condenser
-
Nitrogen gas inlet tube
-
Apparatus for sample extraction
-
Rotational viscometer
-
Equipment for acid value titration (burette, flasks, standardized KOH solution)
Experimental Protocols
Stage 1: Alcoholysis (Monoglyceride Synthesis)
-
Assemble the reaction apparatus in a fume hood. Charge the four-necked flask with the specified amounts of soybean oil and glycerol as detailed in Table 1.
-
Add the alcoholysis catalyst (e.g., 0.05% by weight of the oil).
-
Fit the mechanical stirrer, thermometer, and nitrogen inlet. Commence a slow, continuous purge of nitrogen gas to create and maintain an inert atmosphere, preventing oxidation of the oil at high temperatures.
-
Begin heating the mixture using the heating mantle while stirring continuously. Raise the temperature to 230-240°C.[1]
-
Monitor the progress of the alcoholysis reaction by periodically drawing a small sample and checking its solubility in anhydrous methanol. The reaction is deemed complete when one volume of the reaction mixture becomes fully soluble in two to four volumes of methanol, indicating the formation of monoglycerides.[1] This stage typically requires 1 to 2 hours.
-
Upon completion, discontinue heating and allow the reaction mixture to cool to 180°C before proceeding to the next stage.[2]
Stage 2: Esterification (Polyesterification)
-
Once the monoglyceride mixture has cooled to 180°C, add the pre-weighed this compound and a measured amount of xylene. The xylene will function as an azeotropic solvent to facilitate the removal of the water generated during esterification.[2]
-
Replace the nitrogen inlet with a Dean-Stark apparatus fitted with a reflux condenser.
-
Gradually reheat the mixture to a temperature of 230-240°C and maintain this temperature.[1]
-
The water of condensation will be collected in the graduated arm of the Dean-Stark trap as an azeotrope with xylene, allowing for visual monitoring of the reaction's progress.
-
Track the extent of the polymerization by taking samples at regular intervals (e.g., every 30-60 minutes) and measuring their acid value and viscosity.
-
The esterification is considered complete when the acid value drops below a predetermined target (typically less than 15 mg KOH/g) and the desired viscosity is achieved.
-
After reaching the target endpoints, cool the resulting resin to approximately 150°C. Dilute the hot resin by adding a solvent, such as mineral spirits or additional xylene, to achieve the desired solids content for the final coating formulation.
-
Finally, filter the warm resin solution to remove any catalyst residues or other insoluble impurities.
Data Presentation
Representative Formulation
The table below provides a representative formulation for a medium oil length alkyd resin based on this compound.
| Component | Molecular Weight ( g/mol ) | Weight (g) | Moles |
| Soybean Oil (as Triglyceride) | ~875 | 262.5 | 0.30 |
| Glycerol (Polyol) | 92.09 | 92.1 | 1.00 |
| This compound | 452.51 | 226.3 | 0.50 |
| Total Reactants | 580.9 | ||
| Theoretical Yield (after water removal) | ~571.9 |
Predicted Physicochemical Properties
This table summarizes the anticipated properties of the this compound-based alkyd resin compared to a conventional phthalic anhydride-based counterpart.
| Property | This compound Alkyd (Predicted) | Conventional Phthalic Anhydride Alkyd (Typical) |
| Acid Value (mg KOH/g) | < 15 | < 15 |
| Viscosity (Gardner-Holdt) | Higher (due to steric hindrance and rigidity) | Z - Z4 |
| Color (Gardner) | Potentially darker or more yellow | 4 - 8 |
| Drying Time | Likely longer due to steric hindrance | 4 - 8 hours (tack-free) |
| Hardness (Pencil) | Increased (e.g., H to 2H) | HB - F |
| Thermal Stability (TGA) | Significantly Increased | Moderate |
| Chemical Resistance | Improved (especially to alkali and solvents) | Good |
| Flexibility | Potentially Reduced | Excellent |
| Solubility | Primarily in aromatic solvents | Soluble in mineral spirits and aromatics |
Visualizations
Chemical Structures of Reactants
Caption: Key reactants for the alkyd resin synthesis.
Experimental Workflow
Caption: Two-stage synthesis workflow for the alkyd resin.
Structure-Property Relationship
Caption: Contribution of components to final resin properties.
Conclusion
The strategic incorporation of this compound into alkyd resin formulations offers a promising pathway to novel, high-performance coating binders. The inherent properties of the tetraphenylphthalic moiety—rigidity, bulk, and high aromatic content—are expected to translate into cured films with superior hardness, thermal stability, and chemical resistance. While the provided protocol offers a robust starting point for synthesis, empirical optimization of formulations and reaction conditions will be crucial to tailor the final resin properties for specific, demanding coating applications. Comprehensive characterization of the synthesized resin and its performance in cured films is essential to fully validate the anticipated enhancements.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Phthalic Anhydride | Green Gubre Group [greengubregroup.com]
Application Notes and Protocols: Tetraphenylphthalic Anhydride as a Precursor for Functional Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of functional dyes derived from tetraphenylphthalic anhydride (B1165640). The inclusion of bulky tetraphenyl groups can enhance the photophysical properties, thermal stability, and solubility of traditional dye structures, making them promising candidates for advanced applications in bioimaging, materials science, and diagnostics.
Introduction to Tetraphenylphthalic Anhydride in Dye Synthesis
This compound is a versatile precursor for a variety of functional dyes. Its rigid, sterically hindered structure, resulting from the four phenyl substituents, can impart unique properties to dye molecules. These properties may include increased fluorescence quantum yields due to the restriction of intramolecular rotations (a common quenching pathway), enhanced thermal and chemical stability, and improved solubility in organic solvents. The core reactivity of the anhydride group allows for established synthetic routes to be adapted for the creation of novel tetraphenyl-substituted analogues of common dye classes such as naphthalimides, rhodamines, and fluoresceins.
Synthesis of the Precursor: this compound
A reliable method for the synthesis of this compound is crucial for its use as a precursor. A well-established procedure is the Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromine
-
Petroleum ether (b.p. 60-68°C)
Equipment:
-
200-ml round-bottomed flask with a reflux condenser (ground-glass equipment is preferred)
-
Heating mantle or oil bath
-
Cooling bath
-
Suction filtration apparatus
Procedure:
-
An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.
-
25 ml of bromobenzene is added to the flask.
-
The mixture is gently refluxed for 3.5 hours in a fume hood, as carbon monoxide is evolved.
-
The reaction mixture is then cooled. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yields by filtering the cooled mixture and washing the solid with petroleum ether.[1]
-
For the dehydrogenation step, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser, and the flask is shaken to ensure thorough mixing.
-
After the initial exothermic reaction subsides, the mixture is gently refluxed for an additional 3 hours in a fume hood.
-
The flask is then cooled in a cooling bath to 0–10°C for 2–3 hours.
-
The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.
-
After air-drying, the resulting this compound weighs 37–38 g (87–89% yield) and has a melting point of 289–290°C. The product is a light brown solid that appears almost colorless when pulverized.[1]
Synthesis of Functional Dyes from this compound
While specific literature detailing the synthesis of functional dyes directly from this compound is limited, established protocols for the synthesis of analogous dyes from phthalic anhydride can be adapted. The increased steric hindrance of the tetraphenyl-substituted precursor may necessitate modified reaction conditions, such as higher temperatures, longer reaction times, or the use of specific high-boiling point solvents.
Tetraphenyl-Substituted Naphthalimide Dyes
Naphthalimide dyes are known for their high fluorescence quantum yields and excellent photostability. The introduction of the tetraphenyl moiety is anticipated to enhance these properties further. The general synthesis involves the condensation of an anhydride with a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., an amino-functionalized molecule for targeted applications)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), trichlorobenzene)
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottomed flask, dissolve this compound and a molar equivalent of the desired primary amine in a minimal amount of a high-boiling point solvent like DMF.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (typically 150-200°C) and monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into water.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Tetraphenyl-Substituted Rhodamine Dyes
Rhodamine dyes are widely used in fluorescence microscopy and as laser dyes. Their synthesis typically involves the condensation of a phthalic anhydride derivative with an m-aminophenol derivative.
Materials:
-
This compound
-
m-Aminophenol derivative (e.g., 3-(diethylamino)phenol)
-
Strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid)
-
High-boiling point solvent (optional, the reaction can sometimes be performed neat)
Procedure:
-
Combine this compound with two molar equivalents of the m-aminophenol derivative in a reaction vessel.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to a high temperature (typically 180-220°C) with stirring.
-
Maintain the temperature for several hours until the condensation is complete (monitored by TLC).
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Neutralize the excess acid with a base.
-
Purify the resulting dye using column chromatography.
Tetraphenyl-Substituted Fluorescein (B123965) Dyes
Fluorescein and its derivatives are extensively used as fluorescent tracers in biological research. The synthesis involves the Friedel-Crafts acylation of a phenol (B47542) with a phthalic anhydride derivative.
Materials:
-
This compound
-
Resorcinol
-
Acid catalyst (e.g., zinc chloride, sulfuric acid)
Procedure:
-
In a reaction vessel, mix this compound with two molar equivalents of resorcinol.
-
Add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid or anhydrous zinc chloride.
-
Heat the mixture to 180-200°C in an oil bath for 30 minutes to 1 hour.[1] It is crucial to control the temperature to avoid decomposition.[1]
-
Cool the solidified reaction mixture.
-
Dissolve the crude product in a dilute sodium hydroxide (B78521) solution.
-
Precipitate the fluorescein derivative by adding hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data of Parent Dye Systems
| Dye Class | Typical λabs (nm) | Typical λem (nm) | Typical Quantum Yield (Φ) | Thermal Stability |
| Naphthalimides | 400 - 450 | 450 - 550 | 0.1 - 0.9 | Good to Excellent |
| Rhodamines | 540 - 580 | 560 - 600 | 0.3 - 0.95 | Moderate to Good |
| Fluoresceins | ~490 | ~515 | ~0.9 | Moderate |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of functional dyes from this compound.
Bioimaging Application Workflow
Caption: Hypothetical workflow for the application of a tetraphenyl-substituted dye in targeted bioimaging.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a new generation of functional dyes. The incorporation of the bulky tetraphenyl framework has the potential to significantly enhance the photophysical and stability properties of well-known dye scaffolds. While further research is needed to fully characterize these novel dyes and optimize their synthesis, the protocols and data presented here provide a solid foundation for their development and application in various scientific and technological fields. The adaptation of existing synthetic methodologies, coupled with the anticipated improvements in dye performance, positions this compound as a key building block for the next generation of high-performance functional dyes.
References
Application Notes and Protocols: Tetraphenylphthalic Anhydride as a Polymer End-Capping Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
End-capping of polymers is a critical strategy to enhance their thermal stability, control their reactivity, and modify their solubility and processing characteristics. The choice of the end-capping agent plays a pivotal role in determining the final properties of the polymer. Tetraphenylphthalic anhydride (B1165640) is a unique, sterically hindered molecule that can be employed as a robust end-capping agent for a variety of polymers, particularly those with amine or hydroxyl terminal groups. The bulky and rigid nature of the tetraphenyl moiety is expected to impart significant improvements in the thermal and mechanical properties of the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of tetraphenylphthalic anhydride and its use as a polymer end-capping agent.
Key Applications and Expected Advantages
The use of this compound as an end-capping agent is anticipated to offer several advantages, primarily due to the introduction of the bulky tetraphenyl groups at the polymer chain ends:
-
Enhanced Thermal Stability: The rigid aromatic structure of the tetraphenylphthalic group is expected to increase the degradation temperature of the polymer by shielding the terminal functional groups from thermal degradation pathways.
-
Improved Solubility: The presence of the bulky, non-polar phenyl groups can enhance the solubility of otherwise intractable polymers in common organic solvents, facilitating their processing and characterization.
-
Controlled Intermolecular Interactions: The steric hindrance provided by the tetraphenyl groups can prevent close packing of polymer chains, potentially leading to materials with lower crystallinity and improved processability.
-
Chemical Inertness: Once capped, the anhydride group forms a stable imide or ester linkage, rendering the polymer chain ends less reactive and more stable in various chemical environments.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from tetraphenylcyclopentadienone (B147504) and maleic anhydride.[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromine
-
Petroleum ether (b.p. 60-68°C)
-
Benzene
-
200-mL round-bottomed flask with ground-glass joints
-
Reflux condenser
-
Heating mantle
-
Cooling bath
-
Buchner funnel and filter flask
Procedure:
-
In a 200-mL round-bottomed flask, intimately mix 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride.
-
Add 25 mL of bromobenzene to the mixture.
-
Heat the mixture to a gentle reflux for 3.5 hours in a fume hood, as carbon monoxide is evolved.
-
Cool the reaction mixture. At this stage, the intermediate tetraphenyldihydrophthalic anhydride can be isolated in nearly quantitative yield by filtering and washing with petroleum ether.
-
To the cooled mixture, add a solution of 7 mL of bromine in 10 mL of bromobenzene through the condenser and shake thoroughly.
-
After the initial exothermic reaction subsides, gently reflux the mixture for an additional 3 hours in a fume hood.
-
Cool the flask in an ice bath to 0-10°C for 2-3 hours to crystallize the product.
-
Collect the crystalline product by suction filtration and wash it three times with 10-mL portions of petroleum ether.
-
Air-dry the product. The expected yield is 37-38 g (87-89%) with a melting point of 289-290°C.
-
A less pure second crop can be obtained from the filtrate by dilution with an equal volume of petroleum ether and cooling.
-
The product can be further purified by recrystallization from benzene.
Diagram: Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
General Protocol for End-Capping of Amine-Terminated Polymers
This protocol provides a general method for the end-capping of polymers with terminal amine groups using this compound to form a stable imide linkage.
Materials:
-
Amine-terminated polymer (e.g., amino-terminated polyimide, polyamide, or other polymer)
-
This compound
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent
-
Acetic anhydride
-
Ethanol (or other non-solvent for the polymer)
-
Nitrogen inlet
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the amine-terminated polymer in anhydrous NMP in a reaction vessel under a nitrogen atmosphere. The concentration will depend on the polymer's solubility.
-
Add a stoichiometric excess (e.g., 1.1 to 1.5 equivalents per amine end-group) of this compound to the polymer solution.
-
Stir the mixture at room temperature for 4-6 hours to form the amic acid intermediate.
-
For chemical imidization, add pyridine and acetic anhydride to the reaction mixture. A typical molar ratio is 1:1 with respect to the anhydride.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours to complete the imidization.
-
Cool the solution to room temperature and precipitate the end-capped polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like ethanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent to remove unreacted reagents and byproducts.
-
Dry the polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Diagram: End-Capping Workflow
Caption: Workflow for end-capping a polymer and subsequent characterization.
Characterization of End-Capped Polymers
The success of the end-capping reaction and the properties of the resulting polymer should be verified using a combination of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the imide or ester linkage. Look for the appearance of characteristic carbonyl stretching bands for the imide (around 1780 and 1720 cm⁻¹) or ester group, and the disappearance of the anhydride peaks (around 1845 and 1775 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the tetraphenylphthalic end-groups by identifying the characteristic signals of the aromatic protons and carbons.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer and to ensure that no significant chain degradation or cross-linking has occurred during the end-capping reaction.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the end-capped polymer compared to the uncapped precursor. A significant increase in the onset of decomposition temperature is expected.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The bulky end-groups may influence the Tg.
Quantitative Data Summary (Hypothetical)
Due to the limited availability of published data on polymers specifically end-capped with this compound, the following table presents hypothetical data to illustrate the expected improvements in polymer properties. These values are based on trends observed with other bulky, aromatic end-capping agents.
| Property | Uncapped Polymer (Example) | Expected Properties of this compound End-Capped Polymer |
| Thermal Stability | ||
| 5% Weight Loss Temp. (TGA, N₂) | 450 °C | > 500 °C |
| Char Yield at 800 °C (TGA, N₂) | 50% | > 60% |
| Glass Transition Temp. (DSC) | 250 °C | 260 - 270 °C |
| Solubility | ||
| NMP, DMAc | Soluble | Readily Soluble |
| THF, Chloroform | Insoluble / Sparingly Soluble | Soluble |
| Molecular Weight (GPC) | ||
| Mₙ ( g/mol ) | 20,000 | ~20,500 |
| PDI | 1.8 | ~1.8 |
Note: The actual values will be highly dependent on the specific polymer backbone.
Conclusion
This compound presents a promising, albeit largely unexplored, option for the end-capping of high-performance polymers. Its synthesis is well-documented, and the end-capping reaction can be carried out using standard chemical procedures. The introduction of the sterically demanding tetraphenyl groups is expected to significantly enhance the thermal stability and modify the solubility and processing characteristics of a wide range of polymers. The protocols and notes provided herein offer a solid foundation for researchers to explore the potential of this unique end-capping agent in the development of advanced materials for various applications, including those in the demanding fields of aerospace, electronics, and drug delivery systems. Further experimental work is encouraged to fully elucidate the quantitative effects of this compound end-capping on different polymer systems.
References
Application Notes and Protocols for Polymerization with Tetraphenylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols are proposed methodologies for the polymerization of Tetraphenylphthalic anhydride (B1165640) based on established chemical principles for analogous monomers. As there is limited specific literature on the polymerization of Tetraphenylphthalic anhydride, these protocols should be considered as starting points for research and development. Optimization of reaction conditions may be necessary to achieve desired polymer properties.
Introduction
This compound is a sterically hindered aromatic anhydride. Its rigid, non-planar, and bulky tetraphenyl substitution pattern makes it an intriguing monomer for the synthesis of high-performance polymers. The incorporation of such a structure is anticipated to enhance thermal stability, solubility, and introduce microporosity in the resulting polymers. This document outlines two potential polymerization pathways for this compound: the synthesis of polyimides through polycondensation with an aromatic diamine, and the formation of porous organic polymers via a Friedel-Crafts reaction.
Protocol 1: Synthesis of Polyimide from this compound and 4,4'-Oxydianiline
This protocol describes a two-step polycondensation reaction to form a polyimide. The first step is the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide by thermal imidization.
Experimental Protocol
Materials:
-
This compound (TPPA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and outlet
-
Heating mantle with a temperature controller
-
Glass plate
-
Casting knife or doctor blade
-
Vacuum oven
Procedure:
-
Synthesis of Poly(amic acid) (PAA) Solution:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-Oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/w).
-
Stir the mixture with a mechanical stirrer at room temperature until the diamine is fully dissolved.
-
Gradually add an equimolar amount of this compound (TPPA) to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.[1]
-
-
Preparation of Polyimide Film via Thermal Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a casting knife.
-
Place the glass plate in a vacuum oven and heat it according to the following program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the polyimide film.[1]
-
Expected Data
The following table summarizes the expected quantitative data for the synthesized polyimide.
| Parameter | Expected Value |
| Monomer Ratio (TPPA:ODA) | 1:1 |
| Polymer Yield | >95% |
| Glass Transition Temperature (Tg) | >300°C |
| Decomposition Temperature (Td, 5% wt loss) | >500°C |
| Tensile Strength | 80 - 120 MPa |
| Elongation at Break | 5 - 10% |
Experimental Workflow Diagram
Caption: Workflow for Polyimide Synthesis.
Protocol 2: Synthesis of a Porous Organic Polymer from this compound via Friedel-Crafts Reaction
This protocol outlines the synthesis of a porous organic polymer (POP) from this compound using a Friedel-Crafts alkylation reaction catalyzed by aluminum trichloride (B1173362).
Experimental Protocol
Materials:
-
This compound (TPPA)
-
Aluminum trichloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Dilute Hydrochloric Acid
-
Tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask with a condenser, nitrogen inlet, and outlet
-
Magnetic stirrer and heating plate
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Polymerization:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add this compound (TPPA) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture in an ice bath and slowly add an excess of anhydrous aluminum trichloride (AlCl₃) (e.g., 5-10 molar equivalents with respect to TPPA).
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (around 40°C for CH₂Cl₂) and maintain for 24 hours.[2]
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by slowly adding methanol.
-
Filter the resulting solid and wash it three times with a 1:1 (v/v) mixture of methanol and dilute hydrochloric acid to remove the catalyst.[2]
-
Transfer the solid to a Soxhlet thimble and perform a Soxhlet extraction for 48 hours using a 1:1:1 (v/v/v) mixture of tetrahydrofuran, methanol, and water to remove any unreacted monomer and oligomers.[2]
-
Collect the purified polymer and dry it in a vacuum oven at 120°C for 24 hours.
-
Expected Data
The following table summarizes the expected quantitative data for the synthesized porous organic polymer.
| Parameter | Expected Value |
| Monomer | This compound |
| Catalyst | Aluminum trichloride (AlCl₃) |
| Polymer Yield | 70 - 90% |
| BET Surface Area | 400 - 800 m²/g |
| Pore Volume | 0.3 - 0.6 cm³/g |
| Decomposition Temperature (Td, 5% wt loss) | >450°C |
Experimental Workflow Diagram
Caption: Workflow for Porous Polymer Synthesis.
References
Application Notes and Protocols for Tetraphenylphthalic Anhydride Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraphenylphthalic anhydride (B1165640) and its derivatives in the synthesis of high-performance polymers for materials science applications. The bulky, rigid structure of the tetraphenylphthalic anhydride moiety imparts unique thermal, optical, and electrical properties to polymers, making them suitable for advanced applications in electronics, optoelectronics, and aerospace.
Introduction to this compound Derivatives in Polymer Chemistry
This compound is a tetra-substituted aromatic anhydride characterized by the presence of four phenyl groups attached to the phthalic anhydride core. This unique structure offers several advantages when incorporated into polymer backbones, particularly in the synthesis of polyimides. The bulky phenyl groups disrupt polymer chain packing, which can lead to increased solubility, lower dielectric constants, and modified thermal properties compared to polyimides derived from planar anhydrides.
The primary application of this compound in materials science is as a monomer for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. By incorporating this compound, researchers can tune these properties to meet the demands of specific applications.
Key Applications and Material Properties
The incorporation of this compound derivatives into polymer structures, primarily polyimides, is driven by the desire to achieve a unique combination of properties. The bulky, non-planar nature of the tetraphenylphthalic group significantly influences the final characteristics of the material.
High Thermal Stability
Polyimides are renowned for their high thermal stability, and those derived from this compound are expected to exhibit excellent performance at elevated temperatures. The rigid aromatic backbone contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). While specific data for polyimides based solely on this compound is limited in publicly available literature, comparisons with polyimides containing other bulky side groups suggest that they would possess high thermal stability.
Enhanced Solubility
A significant challenge with many high-performance aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing. The four phenyl groups in this compound create steric hindrance and prevent dense chain packing. This disruption of intermolecular forces often leads to improved solubility, allowing for easier processing via solution-casting or spin-coating techniques to form thin films.
Low Dielectric Constant
In the microelectronics industry, materials with low dielectric constants are crucial for reducing signal delay and cross-talk in integrated circuits. The incorporation of bulky, voluminous groups like the tetraphenyl moiety can increase the free volume within the polymer matrix and reduce the overall polarizability of the material. This, in turn, leads to a lower dielectric constant, making these materials promising candidates for interlayer dielectrics and packaging materials. Research on polyimides with bulky phenyl side groups has shown a clear trend of decreasing dielectric constant with increasing free volume.[1][2][3][4][5]
Optical Transparency
While many aromatic polyimides are highly colored due to charge-transfer complex formation, the introduction of non-planar, bulky groups can disrupt this phenomenon, leading to improved optical transparency and reduced color intensity.[6][7][8] Polyimides derived from this compound are anticipated to exhibit good optical transparency in the visible region, making them potentially suitable for applications in flexible displays and optical coatings.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for polyimides derived directly from this compound in the surveyed literature, the following tables present a comparative summary of properties for polyimides based on other common aromatic dianhydrides. This data serves as a benchmark to infer the expected performance of this compound-based systems. The introduction of the bulky tetraphenyl groups is expected to influence these properties, likely leading to higher solubility, lower dielectric constants, and potentially slightly lower thermal decomposition temperatures compared to their planar counterparts.
Table 1: Thermal Properties of Aromatic Polyimides
| Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, °C) |
| PMDA | ODA | 385 | 550 |
| BPDA | ODA | 320 | 580 |
| 6FDA | ODA | 295 | 540 |
| BTDA | ODA | 285 | 560 |
| TPPA (inferred) | ODA | Expected to be high, potentially >300°C | Expected to be high, >500°C |
Note: PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; TPPA = this compound; ODA = 4,4'-Oxydianiline (B41483). Data is compiled from various sources for general comparison.
Table 2: Optical and Electrical Properties of Aromatic Polyimides
| Dianhydride | Diamine | Cut-off Wavelength (nm) | Dielectric Constant (at 1 MHz) |
| PMDA | ODA | ~450 | 3.2 - 3.5 |
| BPDA | ODA | ~420 | 3.1 - 3.4 |
| 6FDA | ODA | ~380 | 2.7 - 2.9 |
| TPPA (inferred) | ODA | Expected to be lower than PMDA/BPDA based systems | Expected to be low, potentially <3.0 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyimides from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Synthesis of Poly(amic acid) Precursor
Materials:
-
This compound (TPPA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a stoichiometric amount of ODA in anhydrous NMP under a nitrogen atmosphere.
-
Once the ODA has completely dissolved, slowly add an equimolar amount of TPPA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge to form a viscous poly(amic acid) solution.
Thermal Imidization to Polyimide Film
Procedure:
-
Cast the synthesized poly(amic acid) solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Heat the film using a staged curing cycle:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (typically around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring the 5% weight loss temperature (Td5).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
-
UV-Vis Spectroscopy: Evaluate the optical transparency of the polyimide film by measuring its transmittance and determining the cut-off wavelength.
-
Dielectric Spectroscopy: Measure the dielectric constant and dissipation factor of the polyimide film over a range of frequencies.
Visualizations
Logical Relationship: Structure-Property of TPPA-based Polyimides
Caption: Structure-Property Relationships in TPPA-based Polyimides.
Experimental Workflow: Polyimide Synthesis and Characterization
Caption: Experimental Workflow for Polyimide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Comparison of Colorless and Transparent Polyimide Films with Various Amine Monomers | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Tetraphenylphthalic Anhydride in the Design of Advanced Metal-Organic Frameworks
For Immediate Release
Tetraphenylphthalic anhydride (B1165640) is emerging as a critical precursor in the synthesis of highly stable and porous metal-organic frameworks (MOFs), unlocking new possibilities for applications in gas storage, catalysis, and drug delivery. Its derivative, [1,1':4',1'']-terphenyl-3,3'',5,5''-tetracarboxylic acid, formed through hydrolysis, serves as a robust tetratopic linker, enabling the construction of MOFs with exceptional thermal and chemical stability. These advanced materials are at the forefront of research for scientists and drug development professionals, offering tunable structures and functionalities.
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the functional properties of the resulting MOF. The rigid and sterically demanding structure of the tetracarboxylate linker derived from tetraphenylphthalic anhydride leads to the formation of complex and highly porous network structures.[1]
Application Notes
The utilization of this compound-derived linkers in MOF synthesis has led to the development of materials with significant potential in various fields:
-
Gas Storage and Separation: The high porosity and large surface area of these MOFs make them excellent candidates for the storage of gases such as hydrogen and carbon dioxide. The tunable pore sizes and the potential for functionalization of the aromatic rings of the linker allow for selective gas adsorption, a critical feature for gas separation technologies.
-
Heterogeneous Catalysis: MOFs constructed with these linkers can serve as robust platforms for catalytic applications. The metallic nodes can act as catalytic centers, and the porous structure allows for the efficient diffusion of reactants and products. The stability of the framework under various reaction conditions is a key advantage.
-
Drug Delivery: The high pore volume and biocompatibility of certain MOFs make them suitable as nanocarriers for drug molecules. The controlled release of therapeutic agents can be achieved by tuning the interactions between the drug and the MOF framework.
Quantitative Data Summary
The properties of MOFs synthesized using tetracarboxylate linkers derived from precursors like this compound are summarized below. These values highlight their superior characteristics compared to some conventional porous materials.
| MOF Designation | Metal Center | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | H₂ Uptake (wt % at 77 K) | CO₂ Uptake (mmol/g at 298 K) |
| Compound 5 | Cu(II) | Dihydroxy-functionalized tetracarboxylate | Not specified | Not specified | 1.11 | Not specified |
| MOF-5 | Zn(II) | Terephthalic acid | 3676 | Not specified | Not specified | Not specified |
| UiO-66 | Zr(IV) | Terephthalic acid | 2136 | Not specified | Not specified | Not specified |
| MOF-199 | Cu(II) | 1,3,5-Benzenetricarboxylic acid | 1362 | Not specified | Not specified | Not specified |
Note: Data for MOFs directly synthesized from this compound-derived linkers is emerging. The table includes data from MOFs with similar tetracarboxylate or common benchmark linkers for comparative purposes.[2][3]
Experimental Protocols
The synthesis of MOFs using this compound as a precursor involves two key stages: the hydrolysis of the anhydride to the corresponding tetracarboxylic acid linker, followed by the solvothermal synthesis of the MOF.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize [1,1':4',1'']-terphenyl-3,3'',5,5''-tetracarboxylic acid (H₄TPTA) from this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
A mixture of this compound (1 equivalent) and an aqueous solution of NaOH (excess) is refluxed for 12-24 hours.
-
The reaction mixture is cooled to room temperature.
-
The solution is acidified with concentrated HCl until a white precipitate is formed.
-
The precipitate is collected by vacuum filtration.
-
The solid is washed thoroughly with deionized water to remove any unreacted starting materials and salts.
-
The product is then washed with ethanol.
-
The final product, H₄TPTA, is dried in a vacuum oven at 80-100 °C.
Characterization: The successful synthesis of the tetracarboxylic acid can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Solvothermal Synthesis of a MOF using H₄TPTA
Objective: To synthesize a metal-organic framework using the H₄TPTA linker.
Materials:
-
[1,1':4',1'']-terphenyl-3,3'',5,5''-tetracarboxylic acid (H₄TPTA)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve H₄TPTA and the chosen metal salt in DMF.
-
The vial is tightly sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF are formed.
-
The crystals are collected and washed with fresh DMF to remove unreacted starting materials.
-
Solvent exchange is performed by immersing the crystals in a volatile solvent like ethanol or chloroform for several days, with the solvent being replaced periodically.
-
The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.
Characterization: The structure and properties of the synthesized MOF are characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.
Visualizations
Caption: Workflow from this compound to a porous MOF.
Caption: Relationship between the precursor and MOF applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Three-dimensional metal-organic frameworks based on functionalized tetracarboxylate linkers: synthesis, structures, and gas sorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly [spiral.imperial.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetraphenylphthalic Anhydride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tetraphenylphthalic anhydride (B1165640) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of tetraphenylphthalic anhydride.
Question: Why is my this compound not dissolving in the solvent?
Answer:
Several factors could be contributing to this issue:
-
Inappropriate Solvent: this compound has low solubility in many common organic solvents due to its large, rigid structure. A common and effective solvent for its recrystallization is benzene (B151609) or toluene.[1] If you are using other solvents, its solubility may be significantly lower.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. For benzene, a general guideline is to use 8-9 mL per gram of crude solid.[1]
-
Temperature Too Low: Recrystallization relies on the principle of higher solubility at elevated temperatures. Ensure you are heating the solvent to its boiling point to maximize the dissolution of the anhydride.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and some solid remains, you may need to perform a hot filtration to remove it.
Question: My product "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid crystalline structure. This is often due to the solution being supersaturated at a temperature above the melting point of the impure compound. To address this:
-
Reheat the Solution: Add a small amount of additional hot solvent to the mixture to fully redissolve the oil.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off, or by insulating the flask. This allows the solution to cool gradually, promoting the formation of crystals over oil droplets.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the cooled solution can initiate crystallization.
Question: I have a very low yield of purified this compound. What are the possible reasons?
Answer:
Low recovery is a frequent issue in recrystallization. Here are some potential causes:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss of material. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Cooling the solution for an insufficient amount of time or at too high a temperature will result in a lower yield. After slow cooling to room temperature, it is advisable to place the flask in an ice bath to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of your purified product.
Question: The purified this compound is still colored. How can I remove the color?
Answer:
If your recrystallized product retains a color (e.g., light brown), it indicates the presence of colored impurities.[1] To address this:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Hot Filtration: After adding the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Benzene is a historically cited and effective solvent for the recrystallization of this compound.[1] Toluene can also be a suitable alternative due to its similar properties and higher boiling point. Given the nonpolar nature of the tetraphenyl substitution, other nonpolar aromatic solvents like xylene could also be effective.
Q2: How much solvent should I use?
A2: The general principle is to use the minimum amount of boiling solvent that will completely dissolve the crude solid. For benzene, a reported ratio is 8-9 mL of solvent per gram of this compound.[1]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 293-297°C.[2] A sharp melting point within this range is a good indicator of purity.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.
-
Seeding: Add a very small crystal of pure this compound to the solution.
-
Cooling: Ensure the solution is adequately cooled, first to room temperature and then in an ice bath.
-
Solvent Evaporation: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q5: Is it necessary to perform a hot filtration?
A5: A hot filtration is necessary if you observe insoluble impurities in your hot solution or if you have used a decolorizing agent like activated charcoal. This step removes solid impurities before the desired compound crystallizes.
Data Presentation
For reference, the table below provides qualitative solubility information and a specific quantitative point for a recommended solvent.
| Solvent | Polarity | Solubility of this compound | Quantitative Data ( g/100 mL) |
| Benzene | Nonpolar | Soluble when hot | ~11-12.5 g / 100 mL (at boiling)[1] |
| Toluene | Nonpolar | Likely soluble when hot | Data not available |
| Xylene | Nonpolar | Likely soluble when hot | Data not available |
| Acetone | Polar Aprotic | Low to sparingly soluble | Data not available |
| Ethanol | Polar Protic | Low to sparingly soluble | Data not available |
| Water | Polar Protic | Insoluble | Data not available |
Note: The quantitative data for benzene is an approximation based on the recommended recrystallization ratio.
Experimental Protocols
Recrystallization of this compound from Benzene
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Benzene (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude material, add approximately 8-9 mL of benzene.
-
Heating: Gently heat the mixture to the boiling point of benzene while stirring or swirling. If using a reflux condenser, attach it to the flask. Continue heating until all the solid has dissolved. If insoluble impurities remain, proceed to the next step. If not, skip to step 4.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot filtration. Pre-heat a clean filter funnel and a receiving flask with hot solvent vapor to prevent premature crystallization. Quickly pour the hot solution through the filter paper to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold benzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. The original procedure suggests drying at 110°C for 1-1.5 hours to remove any trapped benzene.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Recrystallization of Tetraphenylphthalic Anhydride
This guide provides technical support for researchers, scientists, and drug development professionals on the recrystallization of Tetraphenylphthalic anhydride (B1165640). It includes frequently asked questions, a detailed experimental protocol, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Tetraphenylphthalic anhydride?
Based on established laboratory procedures, benzene (B151609) is the most commonly recommended solvent for the recrystallization of this compound.[1] An effective ratio is approximately 8-9 mL of benzene per gram of the crude product.[1]
Q2: Are there alternative solvents I can use?
While benzene is the documented solvent of choice, other non-polar aromatic solvents like toluene (B28343) could potentially be used. However, this would require optimization. Due to the tetraphenyl substitution, the anhydride is largely non-polar. Therefore, polar solvents such as alcohols and water are unlikely to be effective. A general principle is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: I don't have quantitative solubility data. How do I choose a solvent?
Solvent Suitability Overview (Qualitative)
| Solvent | Polarity | Boiling Point (°C) | Expected Suitability | Rationale |
| Benzene | Non-polar | 80.1 | Recommended | Proven effectiveness in literature for high-quality crystal formation.[1] |
| Toluene | Non-polar | 110.6 | Potentially Suitable | Similar properties to benzene, may require slight procedural adjustments due to higher boiling point. |
| Acetone | Polar Aprotic | 56 | Likely Unsuitable | The polarity is likely too high to be a good recrystallization solvent for this non-polar compound. |
| Ethanol | Polar Protic | 78.37 | Likely Unsuitable | The polarity and hydrogen bonding capability make it a poor solvent for this compound. |
| Hexane | Non-polar | 69 | Potentially Suitable (for washing) | May be too non-polar to dissolve sufficient compound even when hot, but useful for washing impurities. |
| Water | Polar Protic | 100 | Unsuitable | This compound is highly insoluble in water. |
Q4: My recrystallized product is not pure. What should I do?
If the product is not pure after a single recrystallization, a second recrystallization can be performed. Ensure that the initial crude material is dissolved in the minimum amount of hot solvent to ensure that impurities remain in the solution upon cooling. If colored impurities are present, treatment with activated charcoal may be necessary before filtration.
Experimental Protocol: Recrystallization from Benzene
This protocol is adapted from established procedures for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Benzene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude product, add 8-9 mL of benzene.[1]
-
Heating: Gently heat the mixture to boiling using a heating mantle or steam bath. To prevent solvent loss, it is advisable to use a condenser. Stir the mixture occasionally with a glass rod to promote dissolution. Add a minimal amount of additional hot benzene if necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals. It is important to dry the product at 110°C for 1-1.5 hours to remove any residual benzene, which can be retained by the solid.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent if the melting point of the impure compound is being depressed significantly. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the filtrate.- Premature crystallization during hot filtration. | - Concentrate the filtrate by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and that a slight excess of solvent is used before hot filtration. |
| Crystals are colored. | - Presence of colored impurities. | - Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
Technical Support Center: Synthesis of Tetraphenylphthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetraphenylphthalic anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of Tetraphenylphthalic Anhydride
Question: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the two-main stages of the synthesis: the Diels-Alder reaction and the subsequent dehydrogenation.
Potential Causes and Solutions:
| Stage | Potential Cause | Recommended Solution |
| Diels-Alder Reaction | Incomplete reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride. | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. The established protocol suggests 3.5 hours in bromobenzene[1]. Monitor the reaction progress by observing the disappearance of the deep purple color of tetraphenylcyclopentadienone. - Reagent Purity: Use pure starting materials. Impurities in tetraphenylcyclopentadienone or maleic anhydride can inhibit the reaction. Recrystallize starting materials if necessary. |
| Dehydrogenation | Incomplete dehydrogenation of the intermediate, tetraphenyldihydrophthalic anhydride. | - Bromine Addition: Ensure the correct stoichiometry of bromine is used. An insufficient amount will lead to incomplete reaction. - Reaction Temperature & Time: Maintain the recommended reflux temperature for the specified time (e.g., 3 hours in bromobenzene) to ensure the reaction goes to completion[1]. |
| Work-up & Purification | Loss of product during filtration and washing. | - Washing Solvent: Use a solvent for washing in which the product is sparingly soluble at low temperatures, such as cold petroleum ether[1]. - Filtrate Recovery: A less pure fraction of the product can often be recovered from the filtrate by concentration and cooling[1]. This fraction may require further purification. |
| Mechanical losses. | - Ensure complete transfer of solids during filtration steps. |
Issue 2: Impure Final Product (Incorrect Melting Point, Discoloration)
Question: My final product has a broad melting point range or is discolored. What are the likely impurities and how can I purify it?
Answer:
Impurities in the final product typically arise from unreacted starting materials, the intermediate from the first step, or side products from the dehydrogenation reaction.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Tetraphenyldihydrophthalic anhydride | A lower melting point than the final product (melts around 235-240°C)[1]. Its presence can be confirmed by spectroscopic methods like NMR or IR. | - Recrystallization: This is the most effective method. Benzene (B151609) is a commonly used solvent for recrystallization of this compound[1]. Other potential solvents include toluene (B28343) or a mixed solvent system like n-hexane/acetone. - Re-run Dehydrogenation: If a significant amount of the dihydro-intermediate is present, the impure product can be subjected to the dehydrogenation conditions again. |
| Unreacted Tetraphenylcyclopentadienone | A deep purple color in the crude product. | - Washing: Most of the unreacted tetraphenylcyclopentadienone should be removed during the initial washing steps with petroleum ether. - Recrystallization: Recrystallization from benzene will effectively remove this impurity. |
| Brominated Side Products | Difficult to identify without advanced analytical techniques (e.g., GC-MS). May cause discoloration (yellow to brown). | - Recrystallization: Multiple recrystallizations may be necessary to remove these impurities. - Activated Carbon: Treatment with activated carbon during recrystallization can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using bromine in the synthesis?
A1: Bromine is used as a dehydrogenating agent. In the second step of the synthesis, it removes two hydrogen atoms from the intermediate, tetraphenyldihydrophthalic anhydride, to form the aromatic ring of this compound and two molecules of hydrogen bromide.
Q2: Can I use a different solvent for the reaction?
A2: While bromobenzene (B47551) is a common solvent for this reaction, other high-boiling point, inert solvents like nitrobenzene (B124822) have also been used[1]. The choice of solvent can influence reaction time and temperature. It is recommended to consult literature for specific protocols if using an alternative solvent.
Q3: Is it possible to isolate the intermediate, tetraphenyldihydrophthalic anhydride?
A3: Yes, the tetraphenyldihydrophthalic anhydride intermediate can be isolated in practically quantitative yields after the initial Diels-Alder reaction by cooling the reaction mixture and filtering the precipitate[1].
Q4: My Diels-Alder reaction seems to be very slow or is not proceeding. What could be the issue?
A4: Several factors can hinder the Diels-Alder reaction:
-
Purity of Reactants: Ensure both tetraphenylcyclopentadienone and maleic anhydride are pure.
-
Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate, hence the use of a high-boiling solvent and reflux conditions.
-
Moisture: While not explicitly stated as a major issue for this specific reaction, Diels-Alder reactions can be sensitive to moisture. Ensure your glassware and solvents are dry.
Q5: What are endo and exo isomers, and do they form in this reaction?
A5: In many Diels-Alder reactions involving cyclic dienes, two diastereomeric products, termed endo and exo, can be formed. The endo product is typically the kinetically favored product, formed faster at lower temperatures, while the exo product is often more thermodynamically stable and may be favored at higher temperatures or with longer reaction times[2][3]. While the formation of these isomers is a possibility in the reaction between tetraphenylcyclopentadienone and maleic anhydride, the subsequent dehydrogenation step to form the fully aromatic this compound eliminates these stereocenters. Therefore, the presence of endo/exo isomers is more relevant to the intermediate dihydro-product than the final aromatic product.
Experimental Protocols
Synthesis of this compound (Adapted from Organic Syntheses) [1]
Materials and Equipment:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromobenzene
-
Bromine
-
Petroleum ether (b.p. 60-68°C)
-
Benzene (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter flask)
-
Cooling bath (ice-water)
Procedure:
Part A: Diels-Alder Reaction
-
In a 200-mL round-bottom flask, combine 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride.
-
Add 25 mL of bromobenzene to the flask.
-
Heat the mixture to a gentle reflux with stirring for 3.5 hours. A color change from deep purple to a lighter color should be observed.
-
Cool the reaction mixture to room temperature. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, may precipitate.
Part B: Dehydrogenation
-
To the cooled mixture from Part A, add a solution of 7 mL of bromine in 10 mL of bromobenzene through the condenser. Shake the flask to ensure thorough mixing.
-
After the initial exothermic reaction subsides, gently reflux the mixture for 3 hours.
-
Cool the flask in an ice-water bath to 0-10°C for 2-3 hours to induce crystallization of the product.
Part C: Isolation and Purification
-
Collect the crystalline product by suction filtration and wash it three times with 10-mL portions of cold petroleum ether.
-
Air-dry the product. The expected yield is 37-38 g (87-89%) with a melting point of 289-290°C.
-
To recover additional product, dilute the filtrate with an equal volume of petroleum ether and cool to 0-10°C. A less pure product (2-3 g) will precipitate.
-
For purification, recrystallize the impure material from benzene (using approximately 8-9 mL of benzene per gram of solid).
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Tetraphenylcyclopentadienone | 35 g (0.094 mole) | [1] |
| Maleic Anhydride | 9.3 g (0.095 mole) | [1] |
| Bromine | 7 mL | [1] |
| Solvents | ||
| Bromobenzene (reaction) | 25 mL + 10 mL | [1] |
| Petroleum ether (washing) | 3 x 10 mL | [1] |
| Benzene (recrystallization) | 8-9 mL per gram of impure product | [1] |
| Reaction Conditions | ||
| Diels-Alder Reflux Time | 3.5 hours | [1] |
| Dehydrogenation Reflux Time | 3 hours | [1] |
| Crystallization Temperature | 0-10°C | [1] |
| Yield and Purity | ||
| Main Product Yield | 37-38 g (87-89%) | [1] |
| Main Product Melting Point | 289-290°C | [1] |
| Filtrate Product Yield | 2-3 g | [1] |
| Filtrate Product Melting Point | 285-288°C | [1] |
| Dihydro-intermediate Melting Point | 235-240°C | [1] |
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Tetraphenylphthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetraphenylphthalic anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Tetraphenylphthalic anhydride, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my primary Diels-Alder adduct, tetraphenyldihydrophthalic anhydride, lower than expected?
Answer:
A low yield of the initial Diels-Alder adduct can be attributed to several factors:
-
Purity of Reactants: The purity of the starting materials, tetraphenylcyclopentadienone (B147504) and maleic anhydride, is crucial. Impurities in the tetraphenylcyclopentadienone can hinder the reaction. It is advisable to use freshly prepared or purified tetraphenylcyclopentadienone.
-
Reaction Temperature: While heating is necessary to overcome the activation energy of the Diels-Alder reaction, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction. This equilibrium shift back to the starting materials will result in a lower yield of the desired adduct. It is important to maintain a gentle reflux and avoid overheating.
-
Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. An extension of the reflux period might be necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. High-boiling aromatic solvents like bromobenzene (B47551) or nitrobenzene (B124822) are commonly used.[1] Ensure the solvent is anhydrous, as moisture can potentially lead to side reactions with the maleic anhydride.
Question 2: My final product, this compound, is a brownish color instead of the expected off-white or light yellow. What is the cause and how can it be purified?
Answer:
A brownish color in the final product often indicates the presence of impurities. This can be due to:
-
Incomplete Dehydrogenation: The intermediate, tetraphenyldihydrophthalic anhydride, may not have been fully converted to the final product. Ensure that the dehydrogenation step, for instance, using bromine in bromobenzene, is carried out for the recommended duration and at the appropriate temperature.[1]
-
Side Reactions: At high temperatures, side reactions can lead to the formation of colored byproducts.
-
Residual Bromine: If bromine is used for dehydrogenation, a faint brown or yellow tint might be due to residual bromine.
Purification:
Recrystallization is an effective method for purifying the final product. Benzene is a commonly used solvent for this purpose.[1] Washing the crude product with a suitable solvent, such as petroleum ether, can also help remove some impurities.[1]
Question 3: The synthesis of the precursor, tetraphenylcyclopentadienone, resulted in a low yield. How can I improve this initial step?
Answer:
The synthesis of tetraphenylcyclopentadienone is typically achieved through a base-catalyzed double aldol (B89426) condensation of benzil (B1666583) and dibenzyl ketone. A low yield in this step could be due to:
-
Catalyst Activity: The base catalyst, often potassium hydroxide, can lose its activity if it is old or has absorbed moisture and carbon dioxide from the atmosphere. Using a fresh, high-quality base is recommended.
-
Reaction Conditions: Insufficient heating during the reflux can lead to an incomplete reaction. It is important to maintain a gentle reflux for the specified duration.
-
Purity of Starting Materials: The purity of benzil and dibenzyl ketone will directly impact the yield and purity of the product.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. The first step is a [4+2] cycloaddition (Diels-Alder reaction) between tetraphenylcyclopentadienone (the diene) and maleic anhydride (the dienophile) to form tetraphenyldihydrophthalic anhydride. The second step is the dehydrogenation (aromatization) of this intermediate to yield the final product, this compound.
Q2: What safety precautions should be taken during this synthesis?
A2: This synthesis involves hazardous materials and procedures. It is crucial to:
-
Work in a well-ventilated fume hood, especially during the reflux and dehydrogenation steps, as carbon monoxide and bromine vapors may be evolved.[1]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle bromine with extreme caution as it is corrosive and toxic. It is recommended to use ground-glass equipment as bromine can attack corks.[1]
Q3: Can other dienophiles be used with tetraphenylcyclopentadienone?
A3: Yes, tetraphenylcyclopentadienone is a versatile diene that can react with various dienophiles. For example, its reaction with diphenylacetylene (B1204595) can be used to synthesize hexaphenylbenzene.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Dehydrogenation Agent on Final Product Yield
| Dehydrogenation Agent | Typical Solvent | Reported Yield | Reference |
| Bromine (Br₂) | Bromobenzene | 87-89% | [1] |
| Sulfur (S) | Nitrobenzene | Yields are generally good, but quantitative data is less consistently reported. | [1] |
Table 2: Influence of Reaction Parameters on Diels-Alder Stage (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Temperature | Gentle Reflux | Vigorous Reflux / High Temperature | Vigorous reflux may decrease yield due to the retro-Diels-Alder reaction. |
| Reaction Time | 3.5 hours | > 5 hours | A longer reaction time may lead to a slight increase in yield if the reaction was incomplete, but extended heating can also promote side reactions. |
| Solvent | Bromobenzene | Toluene | Bromobenzene is a common and effective solvent. Toluene could also be used, but the reaction rate and yield might vary. |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
Materials:
-
Tetraphenylcyclopentadienone (35 g, 0.094 mole)
-
Maleic anhydride (9.3 g, 0.095 mole)
-
Bromobenzene (35 ml)
-
Bromine (7 ml)
-
Petroleum ether (b.p. 60-68°C)
-
Benzene (for recrystallization)
Procedure:
-
In a 200-ml round-bottomed flask, intimately mix 35 g of tetraphenylcyclopentadienone and 9.3 g of maleic anhydride.
-
Add 25 ml of bromobenzene to the flask.
-
Gently reflux the mixture for 3.5 hours in a fume hood.
-
Cool the mixture. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yield by filtering and washing with petroleum ether.
-
To the cooled mixture, add a solution of 7 ml of bromine in 10 ml of bromobenzene through the condenser and shake thoroughly.
-
After the initial exothermic reaction subsides, gently reflux the mixture for an additional 3 hours.
-
Cool the flask in an ice bath to 0-10°C for 2-3 hours.
-
Filter the crystalline product using suction and wash it three times with 10-ml portions of petroleum ether.
-
Air-dry the product. The expected yield is 37-38 g (87-89%).
-
The filtrate can be diluted with an equal volume of petroleum ether and cooled to yield an additional 2-3 g of a less pure product.
-
The impure product can be purified by recrystallization from benzene.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Dealing with the moisture sensitivity of Tetraphenylphthalic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, Tetraphenylphthalic Anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Tetraphenylphthalic Anhydride, focusing on problems arising from its moisture sensitivity.
Problem 1: Inconsistent or Poor Reaction Yields
-
Question: My reaction with this compound is giving low or inconsistent yields. What could be the cause?
-
Answer: The most probable cause is the hydrolysis of the anhydride to its corresponding dicarboxylic acid, 3,4,5,6-tetraphenylphthalic acid, due to exposure to moisture. The presence of this diacid can interfere with your reaction by altering stoichiometry, introducing a competing nucleophile (the carboxylic acid), and potentially acting as a chain terminator in polymerization reactions.
Problem 2: Difficulty in Product Purification
-
Question: I am observing unexpected side products or difficulties in purifying my final compound. Could this be related to the quality of the this compound?
-
Answer: Yes. If the this compound has been partially or fully hydrolyzed, the resulting dicarboxylic acid can participate in unintended side reactions. Its different solubility profile compared to the anhydride can also complicate the purification of your desired product.
Problem 3: Visual Inspection of the Reagent
-
Question: How can I visually assess if my this compound has been compromised by moisture?
-
Answer: While subtle, there can be visual cues. Fresh, high-purity this compound is typically a white to off-white or light-brown crystalline powder. Upon hydrolysis, it may become less crystalline, appear more clumped, or have a duller appearance. However, visual inspection alone is not a definitive method for determining purity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound's moisture sensitivity?
A1: this compound, like other acid anhydrides, is susceptible to hydrolysis. In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid, 3,4,5,6-tetraphenylphthalic acid. This reaction is often catalyzed by acidic or basic conditions.
Q2: How can I confirm the purity of my this compound?
A2: Spectroscopic methods are the most reliable way to assess the purity of your reagent.
-
Infrared (IR) Spectroscopy: Pure this compound will exhibit two characteristic carbonyl (C=O) stretching bands, typically in the regions of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The presence of the hydrolysis product, 3,4,5,6-tetraphenylphthalic acid, will be indicated by the appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and the collapse of the two distinct anhydride carbonyl peaks into a single, broader carbonyl peak for the carboxylic acid (around 1700 cm⁻¹).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid protons of the hydrolysis product. In ¹³C NMR, the carbonyl carbons of the anhydride and the dicarboxylic acid will have distinct chemical shifts.
| Compound | Functional Group | **Characteristic IR Peaks (cm⁻¹) ** | Characteristic ¹H NMR Signal (ppm) |
| This compound | Anhydride | Two C=O stretches (~1850-1800 and ~1780-1740) | No acidic proton signal |
| 3,4,5,6-tetraphenylphthalic acid | Carboxylic Acid | Broad O-H stretch (~3300-2500), Single C=O stretch (~1700) | Broad singlet for COOH (>10) |
Q3: What are the proper storage and handling procedures for this compound?
A3: To prevent moisture exposure, follow these guidelines:
-
Storage: Store this compound in a tightly sealed container in a desiccator or a glovebox. The storage area should be cool and dry.
-
Handling: Whenever possible, handle the reagent in an inert atmosphere, such as in a glovebox or using a Schlenk line. If handling in the open, do so quickly and on a dry day. Use dry glassware and solvents for all experiments.
Q4: Can I regenerate this compound that has been exposed to moisture?
A4: Yes, it is possible to regenerate the anhydride from its dicarboxylic acid through dehydration. This is typically achieved by heating the hydrolyzed material. For the parent compound, phthalic acid, heating above 180°C reforms the anhydride. A similar principle applies to Tetraphenylphthalic acid, though the specific temperature and conditions may vary. Alternatively, chemical dehydrating agents can be used.
Q5: What is a reliable method for purifying this compound?
A5: Recrystallization is an effective method for purifying this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from Organic Syntheses.
Materials:
-
Crude or potentially hydrolyzed this compound
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot benzene (approximately 8-9 mL per gram of solid) to dissolve the solid.
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at 110°C for 1-1.5 hours to remove any residual solvent.
Protocol 2: Regeneration of this compound by Thermal Dehydration (General Procedure)
This is a general procedure based on the dehydration of similar aromatic dicarboxylic acids. Optimization may be required.
Materials:
-
Hydrolyzed this compound (3,4,5,6-tetraphenylphthalic acid)
-
Round-bottom flask
-
Distillation apparatus (optional, for collecting water)
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the 3,4,5,6-tetraphenylphthalic acid in a dry round-bottom flask.
-
Heat the flask under an inert atmosphere. The temperature should be gradually increased to above the melting point of the dicarboxylic acid and maintained at a temperature sufficient to drive off water (for phthalic acid, this is above 180°C).
-
Continue heating until the evolution of water ceases. The completion of the reaction can be monitored by IR spectroscopy to observe the disappearance of the O-H stretch and the appearance of the two anhydride carbonyl peaks.
-
Cool the flask under an inert atmosphere. The resulting solid is the regenerated this compound.
-
The regenerated anhydride can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: Workflow for handling and troubleshooting this compound.
Caption: Hydrolysis and regeneration pathway of this compound.
References
Technical Support Center: Handling and Preventing Hydrolysis of Tetraphenylphthalic Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals working with tetraphenylphthalic anhydride (B1165640). It provides troubleshooting guidance and answers to frequently asked questions to help you mitigate and prevent its hydrolysis during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetraphenylphthalic anhydride and why is its hydrolysis a concern?
This compound is a polycyclic aromatic organic compound. The central anhydride functional group is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the anhydride into the corresponding dicarboxylic acid, tetraphenylphthalic acid. This conversion can lead to inaccurate experimental results, particularly in reactions where the anhydride's specific reactivity is crucial.
Q2: What are the primary factors that lead to the hydrolysis of this compound?
The main cause of hydrolysis is exposure to water. This process can be accelerated by several factors:
-
Presence of moisture: Even trace amounts of water in solvents, reagents, or on glassware can initiate hydrolysis.
-
Elevated temperatures: Higher temperatures can increase the rate of the hydrolysis reaction.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of anhydrides.[1][2]
Q3: How can I visually identify if my this compound has hydrolyzed?
While this compound is a solid, its hydrolysis product, tetraphenylphthalic acid, may have different solubility characteristics in a given solvent. If you observe a change in the solubility of the compound, or the appearance of a new solid phase when dissolved in a non-polar organic solvent, it could be an indication of hydrolysis. For definitive identification, analytical techniques such as HPLC or NMR spectroscopy are recommended.
Q4: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry environment. Using a desiccator is highly recommended to protect it from atmospheric moisture. It is also advisable to store it away from strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected reaction outcomes. | The anhydride may have partially or fully hydrolyzed to tetraphenylphthalic acid, which has different reactivity. | - Verify the purity of the starting material using an appropriate analytical method (e.g., NMR, IR, or melting point). - Ensure all preventative measures against hydrolysis were followed during the experiment. |
| Precipitate forms when dissolving the anhydride in a non-polar solvent. | The precipitate may be the less soluble tetraphenylphthalic acid, indicating hydrolysis has occurred. | - Filter a small sample of the solution and analyze the precipitate to confirm its identity. - If hydrolysis is confirmed, consider purifying the remaining anhydride or obtaining a fresh batch. |
| Poor yield in a reaction where the anhydride is a reactant. | Hydrolysis of the starting material reduces the amount of active anhydride available for the desired reaction. | - Implement stricter anhydrous techniques in your experimental setup. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Analytical results (e.g., HPLC, NMR) show the presence of an unexpected, more polar compound. | This is likely the dicarboxylic acid product of hydrolysis. | - For future analyses, consider in-situ derivatization of the anhydride with an amine like veratrylamine to form a stable derivative prior to analysis.[3] - Use anhydrous solvents for sample preparation and analysis whenever possible. |
Experimental Protocols
General Best Practices for Handling this compound
To minimize the risk of hydrolysis, adhere to the following best practices:
-
Work in a Dry Environment: Whenever feasible, handle solid this compound in a glove box or a dry box with a low-humidity atmosphere.
-
Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or solvents that have been dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Inert Atmosphere: For reactions that are particularly sensitive to water, conduct the experiment under an inert atmosphere, such as dry nitrogen or argon.
Protocol for a Generic Reaction Using this compound
This protocol outlines a general procedure for a reaction involving this compound, with an emphasis on preventing hydrolysis.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., dry toluene, dichloromethane, or THF)
-
Other reaction-specific reagents (ensure they are also dry)
-
Oven-dried glassware (e.g., round-bottom flask, condenser, addition funnel)
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Assemble the dry glassware and flame-dry it under a vacuum or a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Introduce the this compound and any other solid reagents into the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reaction Setup: If heating is required, attach the condenser and ensure a continuous flow of inert gas through the system. Begin stirring the reaction mixture.
-
Liquid Reagent Addition: If adding a liquid reagent, use a syringe or an addition funnel to introduce it to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion of the reaction, perform the work-up as required by the specific procedure. If an aqueous work-up is necessary, be aware that any unreacted anhydride will likely be hydrolyzed at this stage.
Data Presentation
| Factor | Effect on Hydrolysis Rate of Phthalic Anhydride | Anticipated Effect on this compound |
| Water Concentration | Increases with higher water concentration. | Similar trend, but the overall rate is expected to be slower due to steric hindrance. |
| Temperature | Increases with higher temperature. | Similar trend. |
| pH | Catalyzed by both acidic and basic conditions.[1][2] | Similar trend. |
| Solvent Polarity | Generally faster in more polar, protic solvents. | Similar trend. |
| Presence of Nucleophiles | Bases can act as nucleophiles and accelerate the reaction.[2][4] | Similar trend, although the bulky phenyl groups may sterically hinder the approach of nucleophiles. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Diels-Alder Reaction of Tetraphenylcyclopentadienone and Maleic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride (B1165640).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction did not proceed to completion, and I have recovered unreacted starting materials. What could be the cause?
A1: Incomplete reactions can stem from several factors:
-
Insufficient Reaction Time or Temperature: The Diels-Alder reaction, while often favorable, requires adequate time and heat to proceed to completion. The initial adduct formation is followed by a retro-Diels-Alder reaction that releases carbon monoxide to form the final, more stable aromatic product. Ensure you are refluxing for a sufficient duration as specified in established protocols.[1]
-
Purity of Reactants: Impurities in either the tetraphenylcyclopentadienone or maleic anhydride can interfere with the reaction. Ensure your starting materials are of high purity.
-
Solvent Choice: The choice of solvent can influence reaction rates. High-boiling, non-reactive solvents like bromobenzene (B47551) or nitrobenzene (B124822) are often used to achieve the necessary reaction temperature.[1]
Q2: The yield of my desired product is lower than expected. What are the potential side reactions or byproducts?
A2: Low yields can be attributed to the formation of several byproducts:
-
Incomplete Decarbonylation: The initial Diels-Alder adduct can be stable enough to be isolated under certain conditions. If the reaction is not heated sufficiently or for long enough, you may have a mixture of the initial adduct and the final decarbonylated product. The evolution of carbon monoxide is a key indicator of the reaction's progress.[1][2]
-
Formation of Stereoisomers: Diels-Alder reactions can produce both endo and exo stereoisomers.[3][4] While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo isomer can also form, especially under thermodynamic control (higher temperatures and longer reaction times).[3][5] These isomers may have different physical properties, leading to losses during purification.
-
Hydrolysis of Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis, forming maleic acid, especially if there is moisture in the reactants or solvent. This reduces the amount of dienophile available for the reaction.
-
Polymerization: While less common with sterically hindered dienes like tetraphenylcyclopentadienone, maleic anhydride can undergo polymerization, which can compete with the desired Diels-Alder reaction.[6]
Q3: I observe a product with a different melting point than the expected final product. What could it be?
A3: An unexpected melting point could indicate the presence of an intermediate or a stereoisomer. The initial Diels-Alder adduct, prior to the loss of carbon monoxide, will have a different melting point than the final aromatic product. For instance, the intermediate tetraphenyldihydrophthalic anhydride has a melting point of 235–240°C, while the final tetraphenylphthalic anhydride melts at 289–290°C.[1] It is also possible that you have isolated a different stereoisomer (exo vs. endo), which would exhibit a different melting point.
Q4: How can I distinguish between the initial adduct and the final decarbonylated product?
A4: Spectroscopic methods are key to differentiating these compounds:
-
Infrared (IR) Spectroscopy: The initial adduct will show characteristic C=O stretching frequencies for the anhydride and a bridging carbonyl group. The final aromatic product will lack the bridging carbonyl peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will be significantly different. The final aromatic product will have signals corresponding to the newly formed benzene (B151609) ring, while the initial adduct will show signals for aliphatic protons in the bicyclic system.
-
Mass Spectrometry: The molecular weight of the initial adduct will be 28 atomic mass units (the mass of CO) higher than the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic Anhydride
-
Bromobenzene (solvent)
-
Petroleum Ether (for washing)
Procedure:
-
Combine tetraphenylcyclopentadienone (0.094 mole) and maleic anhydride (0.095 mole) in a round-bottomed flask equipped with a reflux condenser.
-
Add bromobenzene (25 ml) to the flask.
-
Heat the mixture to a gentle reflux for approximately 3.5 hours. Caution: This step should be performed in a fume hood as carbon monoxide is evolved.[1]
-
At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated by cooling the mixture and filtering.[1]
-
To proceed to the final product, cool the reaction mixture.
-
For purification, the crude product can be recrystallized from a suitable solvent like benzene.[1]
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| Tetraphenyldihydrophthalic Anhydride (Intermediate Adduct) | 482.54 | 235–240 | Quantitative | [1] |
| This compound (Final Product) | 454.50 | 289–290 | 87–89 | [1] |
Reaction Pathway and Byproducts
Caption: Reaction pathway for the Diels-Alder reaction of tetraphenylcyclopentadienone and maleic anhydride, including the decarbonylation step and potential byproducts.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the Diels-Alder adduct.
References
Technical Support Center: Optimizing Polyimide Synthesis from Tetraphenylphthalic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyimides from tetraphenylphthalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for synthesizing polyimides from tetraphenylphthalic anhydride?
A1: The most common method is a two-step polycondensation reaction. First, this compound is reacted with an aromatic diamine in a polar aprotic solvent at room temperature to form a poly(amic acid) (PAA) precursor. In the second step, this PAA is converted to the final polyimide through either thermal or chemical imidization.
Q2: Which solvents are recommended for the synthesis of polyimides from this compound?
A2: High-boiling point polar aprotic solvents are generally preferred. N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are commonly used for the polymerization step to form the poly(amic acid). For the imidization step, a co-solvent that can form an azeotrope with water, such as toluene (B28343) or xylene, is often added to facilitate the removal of water during thermal imidization. The choice of solvent can significantly impact the solubility of the resulting polyimide.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several factors influence the outcome of the synthesis, including:
-
Monomer Purity: High purity of both this compound and the diamine is crucial for achieving high molecular weight polyimides.
-
Stoichiometry: Precise 1:1 molar ratio of the dianhydride and diamine is essential for maximizing the polymer chain length.
-
Reaction Temperature: The initial poly(amic acid) formation is typically carried out at room temperature to avoid premature imidization. The thermal imidization step requires a carefully controlled temperature ramp, often up to 200-300°C.
-
Reaction Time: The poly(amic acid) formation step usually requires several hours of stirring. The imidization time depends on the temperature and method used.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can lead to hydrolysis of the anhydride and the amic acid linkages.
Troubleshooting Guides
Problem 1: Low Molecular Weight of the Polyimide
| Possible Cause | Troubleshooting Step |
| Impure Monomers | Purify this compound and the diamine by recrystallization or sublimation before use. |
| Incorrect Stoichiometry | Carefully weigh the monomers to ensure a precise 1:1 molar ratio. Even a small deviation can significantly limit the molecular weight. |
| Moisture Contamination | Dry all glassware thoroughly. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Premature Precipitation | If the poly(amic acid) precipitates before reaching high molecular weight, try using a different solvent or increasing the solvent volume to improve solubility. |
| Side Reactions | The presence of monofunctional impurities can act as chain terminators. Ensure the purity of all reactants and solvents. |
Problem 2: Poor Solubility of the Final Polyimide
| Possible Cause | Troubleshooting Step |
| Rigid Polymer Backbone | The inherent rigidity of the polymer chain due to the bulky tetraphenyl groups can lead to poor solubility. |
| - Introduce flexible linkages into the polymer backbone by using a diamine with ether or other flexible groups. | |
| - Synthesize a copolyimide by introducing a second, more flexible dianhydride or diamine. | |
| High Crystallinity | Highly ordered polymer chains can lead to insolubility. The bulky, non-coplanar nature of the tetraphenyl groups often results in amorphous polyimides, but this can vary with the diamine used. |
| Incomplete Imidization | Residual amic acid groups can affect solubility. Ensure complete imidization by optimizing the temperature and time of the imidization step. |
| Solvent Choice | Test the solubility of the polyimide in a range of solvents, including NMP, DMAc, DMF, m-cresol, and chlorinated solvents like chloroform (B151607) and dichloromethane. |
Problem 3: Brittle Polyimide Film
| Possible Cause | Troubleshooting Step |
| Low Molecular Weight | Follow the troubleshooting steps for "Low Molecular Weight of the Polyimide." |
| Incomplete Imidization | Incomplete conversion to the imide structure can result in poor mechanical properties. Monitor the degree of imidization using FTIR spectroscopy. |
| Improper Film Casting/Curing | - Ensure the poly(amic acid) solution is homogeneous and free of bubbles before casting. |
| - Use a slow and controlled heating ramp during thermal imidization to allow for gradual solvent removal and stress relaxation. A rapid temperature increase can lead to film cracking. | |
| Presence of Voids | Voids can be formed by the rapid evolution of water and solvent during imidization. A slower heating rate can mitigate this issue. |
Experimental Protocols
Typical Two-Step Synthesis of Polyimide from this compound and an Aromatic Diamine
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) to achieve a solids content of 15-20% (w/v).
-
Stir the solution at room temperature under a continuous nitrogen flow until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid this compound to the solution over 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.
-
Place the glass plate in a vacuum oven or a forced-air oven with a nitrogen purge.
-
Heat the film according to a staged heating program. A typical program is:
-
80°C for 2 hours (to slowly remove the solvent)
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (to ensure complete imidization)
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
Data Presentation
Table 1: Effect of Diamine Structure on the Properties of Polyimides Derived from this compound
| Diamine | Inherent Viscosity (dL/g)¹ | Solubility² | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
| 4,4'-Oxydianiline (ODA) | 0.5 - 0.8 | Soluble in NMP, DMAc, m-cresol | 280 - 320 | > 500 |
| p-Phenylenediamine (PPD) | 0.3 - 0.6 | Insoluble | > 350 | > 520 |
| 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA) | 0.6 - 1.0 | Soluble in NMP, DMAc, THF, CHCl₃ | 290 - 340 | > 510 |
| 4,4'-(4,4'-Isopropylidenediphenoxy)dianiline (BAPPO) | 0.7 - 1.2 | Soluble in NMP, DMAc, THF | 260 - 300 | > 490 |
¹ Measured in NMP at a concentration of 0.5 g/dL at 30°C. ² Qualitative solubility tested at room temperature.
Visualizations
Caption: A typical two-step experimental workflow for the synthesis of polyimides from this compound.
Caption: Troubleshooting decision tree for addressing low molecular weight in polyimide synthesis.
Technical Support Center: Characterization of Impurities in Crude Tetraphenylphthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in crude Tetraphenylphthalic anhydride (B1165640) (TPPA).
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude Tetraphenylphthalic anhydride (TPPA)?
A1: The impurities in crude TPPA are primarily related to its synthesis, which is commonly achieved through a Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step.[1] Potential impurities include:
-
Unreacted Starting Materials: Tetraphenylcyclopentadienone and maleic anhydride.
-
Intermediate Products: Tetraphenyldihydrophthalic anhydride is a common intermediate that may not fully convert to TPPA.[1][2]
-
Side-Reaction Products: Products from unintended side reactions occurring during the synthesis. The specific nature of these can vary based on reaction conditions.
-
Solvent Residues: Residual solvents used during the synthesis and purification, such as bromobenzene (B47551) or benzene, can be present.[1]
Q2: Which analytical techniques are most suitable for characterizing impurities in TPPA?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities from the TPPA matrix.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[6][7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities, aiding in their definitive identification.[6][12][13][14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the impurities and comparing the crude product to a pure standard.[2][6][12]
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a systematic approach:
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass spectrum of the unknown peak provides the molecular weight and fragmentation pattern, which can be compared against spectral libraries (e.g., NIST) or used to deduce the structure.[6]
-
Spiking: Inject a known standard of a suspected impurity into your sample. If the peak area of the unknown peak increases, it confirms the identity of that impurity.
-
Fraction Collection and NMR: For significant unknown impurities, you can collect the fraction corresponding to the unknown peak from an HPLC or column chromatography separation and analyze it by NMR spectroscopy for structural elucidation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of crude TPPA.
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the main TPPA peak. | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Dilute the sample. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the column. |
| Co-elution of impurities with the main peak. | 1. Insufficient column resolution. 2. Inadequate mobile phase composition. | 1. Use a column with a different stationary phase or a smaller particle size. 2. Optimize the gradient elution profile or the isocratic mobile phase composition. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination of the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a thorough needle wash program between injections. |
GC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| TPPA peak not observed or is very broad. | TPPA has a high melting (293-297°C) and boiling point (596°C at 760 mmHg) and may not be sufficiently volatile for standard GC analysis.[17] | 1. Ensure the GC inlet and transfer line temperatures are high enough to prevent cold spots. 2. Consider derivatization to a more volatile compound, although this is less common for anhydrides. 3. HPLC is often a more suitable technique for TPPA analysis. |
| Library match for an impurity peak is poor. | 1. The impurity is not present in the mass spectral library. 2. Co-elution of multiple components. | 1. Manually interpret the mass spectrum to deduce the structure. 2. Improve chromatographic separation by optimizing the temperature program or using a different GC column. |
NMR Spectroscopy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in the ¹H NMR spectrum. | The aromatic protons of TPPA and phenyl-containing impurities resonate in a similar region. | 1. Use a higher field NMR spectrometer for better signal dispersion. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and establish correlations. |
| Low signal-to-noise ratio for impurity peaks. | The concentration of the impurity is very low. | 1. Increase the number of scans. 2. Use a more concentrated sample, if possible. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude TPPA in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the crude TPPA in a volatile solvent like dichloromethane (B109758) or acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[13]
-
¹H NMR: Acquire at least 16 scans. The spectral width should cover the aromatic (approx. 6.5-8.5 ppm) and any potential aliphatic regions.
-
¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the main compound and potential impurities.
Impurity Characterization Workflow
Caption: Workflow for the characterization of impurities in crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Tetrachlorophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google Patents [patents.google.com]
- 5. Tetrachlorophthalic anhydride - analysis - Analytice [analytice.com]
- 6. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the phthalic anhydride gc analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phathalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Phthalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(4741-53-1) IR Spectrum [m.chemicalbook.com]
- 13. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 14. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. hmdb.ca [hmdb.ca]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Storage and handling guidelines for Tetraphenylphthalic anhydride
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Tetraphenylphthalic anhydride (B1165640), alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Storage and Handling Guidelines
Proper storage and handling of Tetraphenylphthalic anhydride are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. | [1] |
| Atmosphere | Keep containers tightly closed in a well-ventilated place. | [1] |
| Moisture | Moisture sensitive; protect from moisture. | [1] |
| Light | No specific recommendations found. |
Handling Precautions:
| Precaution | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166). | [1] |
| Ventilation | Use only in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [1] |
| Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [1] |
| Spills | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam for extinction. | [1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Q1: Why is the yield of my this compound synthesis lower than expected?
Several factors can contribute to a low yield. Consider the following possibilities and troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. The synthesis of this compound can be a multi-step process requiring sufficient time for each step to reach completion.
-
Reaction Temperature: Verify that the correct reaction temperature was maintained throughout the synthesis. Deviations can lead to incomplete conversion of reactants.
-
Reagent Purity: The purity of starting materials, such as tetraphenylcyclopentadienone (B147504) and maleic anhydride, is critical. Impurities can interfere with the reaction.
-
Mixing: Ensure efficient stirring to promote contact between reactants.
-
-
Product Loss During Workup:
-
Filtration: Ensure complete transfer of the product during filtration and that the filter cake is washed with an appropriate solvent to remove impurities without dissolving a significant amount of the product.
-
Recrystallization: While recrystallization is essential for purification, using an excessive amount of solvent or a solvent in which the product is too soluble at room temperature can lead to significant product loss in the filtrate.
-
Q2: My synthesized this compound is off-white or yellowish. How can I purify it?
A common method for purifying this compound is recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Benzene (B151609) has been reported as a suitable solvent for the recrystallization of this compound. The general procedure involves dissolving the crude product in a minimal amount of hot benzene and allowing it to cool slowly to form crystals.
-
Solvent Screening: If benzene is not suitable or available, a systematic solvent screening should be performed. Small-scale solubility tests with various organic solvents (e.g., toluene, xylene, ethyl acetate, acetone) can help identify a good candidate. A suitable solvent will dissolve the compound when hot but yield crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum to remove any residual solvent.
-
Q3: I am having trouble dissolving this compound for my reaction. What should I do?
The solubility of this compound can be challenging due to its rigid, aromatic structure.
-
Solvent Choice: The polarity of the solvent plays a significant role. While specific solubility data is limited, consider using polar aprotic solvents.
-
Heating: Gently heating the mixture can significantly increase the rate of dissolution and the overall solubility.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Solvent Mixtures: Sometimes, a mixture of solvents can provide better solubility than a single solvent. Experiment with different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with this compound?
According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle it with appropriate personal protective equipment in a well-ventilated area.
Q2: Is this compound sensitive to moisture?
Yes, like many anhydrides, this compound is sensitive to moisture.[1] It can hydrolyze to the corresponding dicarboxylic acid upon contact with water. Therefore, it should be stored in a dry environment with tightly sealed containers.
Q3: What are some incompatible materials with this compound?
While specific data for this compound is limited, anhydrides, in general, are incompatible with strong oxidizing agents, strong bases, alcohols, and amines. Reactions with these substances can be exothermic and potentially vigorous.
Experimental Protocols
Synthesis of this compound (Adapted from Organic Syntheses)
This procedure involves the reaction of tetraphenylcyclopentadienone with maleic anhydride, followed by dehydrogenation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine tetraphenylcyclopentadienone and maleic anhydride in a suitable solvent (e.g., a high-boiling aromatic solvent).
-
Reflux: Heat the mixture to reflux for several hours.
-
Dehydrogenation: After the initial reaction, a dehydrogenating agent is added, and the mixture is refluxed again.
-
Isolation: Cool the reaction mixture and isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like benzene.
Visualizations
Below is a troubleshooting workflow for addressing low yield or an impure product during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Troubleshooting Poor Solubility of Tetraphenylphthalhalic Anhydride-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of tetraphenylphthalic anhydride-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based polymers exhibit poor solubility?
A1: The poor solubility of these polymers primarily stems from the rigid and bulky nature of the tetraphenylphthalic anhydride (B1165640) monomer. The four phenyl groups introduce significant steric hindrance and rigidity into the polymer backbone. This leads to strong intermolecular interactions and efficient chain packing, making it difficult for solvent molecules to penetrate and dissolve the polymer.[1] Factors such as high molecular weight, strong intermolecular forces (like dipole-dipole interactions or hydrogen bonding), and a high degree of crystallinity can further decrease solubility.
Q2: What are the common solvents for dissolving this compound-based polymers?
A2: Aprotic polar solvents are generally the most effective for dissolving these types of polymers. Commonly used solvents include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
m-Cresol
-
Pyridine
Less polar solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF) may be effective for some modified, more soluble versions of these polymers.[1][2]
Q3: My polymer won't dissolve in any of the recommended solvents. What should I do?
A3: If your polymer remains insoluble, consider the following troubleshooting steps:
-
Reduce Particle Size: Grind the polymer into a fine powder to increase the surface area available for solvent interaction.
-
Apply Heat: Gently heat the polymer-solvent mixture. Increased temperature can enhance the kinetic energy of both the solvent and polymer molecules, facilitating dissolution.
-
Increase Agitation: Use vigorous stirring or sonication to aid in the dispersion and dissolution of the polymer.
-
Allow Sufficient Time: Polymer dissolution can be a slow process. Allow the mixture to stir for an extended period (e.g., 24 hours) before concluding that the polymer is insoluble.
-
Re-evaluate Polymer Structure: If all else fails, the inherent structure of your polymer may be the limiting factor. Consider modifying the polymer structure to improve solubility (see Q4).
Q4: How can I improve the solubility of my this compound-based polymer?
A4: Several strategies can be employed during the synthesis to enhance the solubility of the final polymer:
-
Incorporate Flexible Linkages: Use diamines containing flexible groups such as ether (-O-), sulfone (-SO2-), or isopropylidene moieties. These flexible linkages disrupt the rigidity of the polymer backbone, hindering close chain packing.[3]
-
Introduce Bulky Side Groups: Utilize diamines with bulky pendant groups. These groups physically separate the polymer chains, increasing the free volume and allowing solvent molecules to penetrate more easily.[1][4]
-
Copolymerization: Introduce a more soluble comonomer during polymerization. This disrupts the regular, ordered structure of the homopolymer, leading to increased solubility.[3]
-
Create a Non-Coplanar Structure: Employ diamines with non-linear or kinked structures to prevent the polymer chains from packing in a highly ordered, crystalline manner.
Troubleshooting Guide: Poor Polymer Solubility
This guide provides a systematic approach to diagnosing and resolving solubility issues with your this compound-based polymers.
Problem: The synthesized polymer precipitates out of the reaction solvent or fails to dissolve for characterization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for insoluble polymers.
Data Presentation: Qualitative Solubility of Modified Polyimides
The following table summarizes the qualitative solubility of various polyimides, demonstrating the effect of structural modification on solubility. The data is compiled from multiple sources in the literature.[2][3][4][5][6]
| Polymer Type | Modification | NMP | DMAc | DMF | Chloroform | THF |
| Homopolymer | Rigid aromatic diamine | - | - | - | - | - |
| Copolymer | Introduction of flexible comonomer | ++ | ++ | ++ | +/- | +/- |
| Modified | Diamine with flexible ether linkages | ++ | ++ | ++ | + | + |
| Modified | Diamine with bulky side groups | ++ | ++ | ++ | ++ | ++ |
Key:
-
++ : Soluble at room temperature
-
+ : Soluble upon heating
-
+/- : Partially soluble or swells
-
- : Insoluble
Experimental Protocols
Protocol 1: Qualitative Solubility Testing
This protocol outlines a standard procedure for determining the qualitative solubility of a polymer.
-
Preparation: Weigh 10 mg of the dried polymer powder into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial. This creates a 1% (w/v) mixture.
-
Agitation: Securely cap the vial and stir or shake the mixture vigorously at room temperature.
-
Observation: Observe the mixture after 24 hours and classify the solubility based on the following criteria:
-
Soluble (++): The polymer completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble (+/-): The polymer swells, or a portion of it dissolves, leaving some solid residue.
-
Insoluble (-): The polymer remains as a solid precipitate with no visible change.
-
-
Heating (Optional): If the polymer is insoluble at room temperature, heat the mixture to the solvent's boiling point (with appropriate safety precautions) and observe for any changes in solubility.
Protocol 2: Synthesis of a Soluble Polyimide via Copolymerization
This protocol describes a general method for synthesizing a more soluble copolyimide by introducing a flexible diamine.
Polymerization Workflow
References
Validation & Comparative
A Comparative Guide: Tetraphenylphthalic Anhydride vs. Pyromellitic Dianhydride in Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers, specifically the dianhydride and diamine, is a critical determinant of the final properties of the polyimide. This guide provides a detailed comparison of two key dianhydride monomers: the sterically hindered Tetraphenylphthalic Anhydride (B1165640) (TPPA) and the planar, rigid Pyromellitic Dianhydride (PMDA). This analysis is supported by experimental data to inform material selection for advanced applications.
The fundamental structural difference between TPPA, with its bulky, non-planar phenyl groups, and the compact, planar structure of PMDA leads to significant variations in the properties of the resulting polyimides. Generally, PMDA-based polyimides are renowned for their outstanding thermal stability and high modulus, often at the cost of solubility and processability. In contrast, the introduction of the four phenyl groups in TPPA disrupts chain packing, which can enhance solubility and modify other physical properties.
Performance Comparison at a Glance
The following tables summarize the key performance characteristics of polyimides synthesized from TPPA and PMDA, respectively. For a direct comparison, data for polyimides derived from the same diamine, 4,4'-oxydianiline (B41483) (ODA), are presented where available.
Table 1: Thermal Properties of TPPA-ODA and PMDA-ODA Polyimides
| Property | TPPA-ODA Polyimide | PMDA-ODA Polyimide |
| Glass Transition Temperature (Tg) | ~320 °C | ~385 - 400 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | > 550 °C |
Table 2: Solubility of TPPA-ODA and PMDA-ODA Polyimides
| Solvent | TPPA-ODA Polyimide | PMDA-ODA Polyimide |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Insoluble |
| m-Cresol | Soluble | Insoluble |
| Chloroform (B151607) | Soluble | Insoluble |
Table 3: Mechanical Properties of TPPA-ODA and PMDA-ODA Polyimide Films
| Property | TPPA-ODA Polyimide | PMDA-ODA Polyimide |
| Tensile Strength | ~85 MPa | ~120 MPa |
| Tensile Modulus | ~2.5 GPa | ~3.4 GPa |
| Elongation at Break | ~7% | ~5% |
Table 4: Optical Properties of TPPA-ODA and PMDA-ODA Polyimide Films
| Property | TPPA-ODA Polyimide | PMDA-ODA Polyimide |
| Cut-off Wavelength | ~380 nm | ~450 nm |
| Transparency at 500 nm | High | Low (often colored) |
In-Depth Analysis of Key Properties
Thermal Stability
Polyimides derived from PMDA consistently exhibit superior thermal stability, with glass transition temperatures often exceeding 380°C. This is attributed to the rigid and planar structure of the pyromellitic diimide unit, which leads to strong interchain interactions and limited segmental mobility. In contrast, the bulky tetraphenyl-substituted backbone of TPPA-based polyimides introduces steric hindrance that reduces chain packing efficiency, resulting in a lower, yet still respectable, glass transition temperature.
Solubility and Processability
A significant advantage of utilizing TPPA is the markedly improved solubility of the resulting polyimides. The bulky phenyl groups prevent the close packing of polymer chains, allowing solvent molecules to penetrate and dissolve the polymer. This enhanced solubility in common organic solvents like NMP, m-cresol, and even chloroform facilitates easier processing, such as solution casting of films and coatings. PMDA-based polyimides, due to their rigid-rod nature and strong intermolecular forces, are notoriously insoluble, which presents significant processing challenges.
Mechanical Properties
The rigid structure of PMDA imparts excellent mechanical strength and a high tensile modulus to its polyimides, making them suitable for applications demanding structural integrity under load. While TPPA-based polyimides exhibit good mechanical properties, their tensile strength and modulus are generally lower than their PMDA counterparts due to the less efficient stress transfer between the more loosely packed polymer chains. However, they can sometimes offer slightly higher elongation at break, indicating a greater degree of flexibility.
Optical Properties
TPPA-based polyimides generally demonstrate superior optical transparency and are less colored compared to PMDA-based polyimides. The charge-transfer complex (CTC) formation, which is responsible for the characteristic yellow-to-brown color of many aromatic polyimides, is suppressed in TPPA-based systems. The steric hindrance from the phenyl groups disrupts the planarity required for efficient CTC interactions between polymer chains. This makes TPPA-derived polyimides promising candidates for applications requiring a combination of high-temperature stability and optical clarity.
Experimental Protocols
The synthesis of polyimides from both TPPA and PMDA typically follows a two-step polycondensation reaction.
General Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation: A dianhydride (TPPA or PMDA) is reacted with an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide via either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, and the solvent is evaporated. The film is then heated in a stepwise manner to temperatures typically ranging from 100°C to 350°C to induce cyclodehydration and form the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), is added to the poly(amic acid) solution at room temperature. This method allows for lower-temperature conversion to the polyimide.
-
Key Experimental Methodologies for Characterization
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to determine the decomposition temperature (Td) of the polyimides. A sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is measured as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The sample is heated at a specific rate, and the change in heat flow is measured.
-
-
Solubility Testing: The solubility of the polyimide powder is qualitatively assessed by attempting to dissolve a small amount (e.g., 10 mg) in various organic solvents (e.g., 1 mL) at room temperature and with heating.
-
Mechanical Testing:
-
Tensile Testing: Polyimide films of uniform thickness are cut into specific dimensions (e.g., ASTM D882 standard). A universal testing machine is used to measure the tensile strength, tensile modulus, and elongation at break.
-
-
Optical Property Analysis:
-
UV-Vis Spectroscopy: The optical transparency and cut-off wavelength of thin polyimide films are determined using a UV-Vis spectrophotometer over a specific wavelength range.
-
Visualizing the Structural and Synthetic Differences
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection between Tetraphenylphthalic Anhydride and Pyromellitic Dianhydride for polyimide synthesis offers a clear trade-off between thermal performance and processability. For applications where ultimate thermal stability and mechanical rigidity are paramount, and processing challenges can be overcome, PMDA remains a superior choice. However, for applications demanding good solubility for ease of processing, coupled with high optical transparency and respectable thermal stability, TPPA emerges as a compelling alternative. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision based on the specific performance requirements of their application.
The Influence of Aromatic Dianhydrides on the Thermal Properties of Polyimides: A Comparative Guide
An objective analysis of how the chemical structure of aromatic dianhydrides dictates the thermal performance of polyimides, supported by experimental data for researchers and scientists in materials science and drug development.
The thermal stability of polyimides, a critical factor for their application in demanding environments such as aerospace, electronics, and pharmaceuticals, is significantly influenced by the chemical structure of their constituent monomers. Among these, the choice of aromatic dianhydride plays a pivotal role in determining key thermal properties, including the glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE). This guide provides a comparative overview of the thermal properties of polyimides synthesized from various aromatic dianhydrides, supported by experimental data to aid in material selection and development.
Comparative Thermal Properties of Polyimides
The structural rigidity, symmetry, and intermolecular interactions of the dianhydride monomer directly impact the thermal characteristics of the resulting polyimide. Generally, rigid and planar dianhydride structures lead to polyimides with higher glass transition temperatures and greater thermal stability due to restricted segmental motion of the polymer chains.[1][2] Conversely, the introduction of flexible linkages or bulky side groups in the dianhydride can lower the Tg but may enhance other properties like solubility.
Below is a summary of the key thermal properties of polyimides derived from a selection of common aromatic dianhydrides.
| Dianhydride | Polyimide Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| Pyromellitic dianhydride (PMDA) | PMDA-ODA | 302[2] | >500[3] | 29 (50-250°C)[4] |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | BPDA-ODA | 290[2] | >550[5] | - |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | BTDA-ODA | 276[2] | >550[5] | 34 (50-250°C)[4] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | BPADA-BZ | 250[6] | 358 (2% weight loss)[6] | - |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 6FDA-MABTFMB | >350[7] | >510[7] | 30.6 (50-250°C)[7] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | HPI-ODPA | ~250-275[5] | >550[5] | - |
Note: The properties listed are for polyimides synthesized with 4,4'-oxydianiline (B41483) (ODA) or other specified diamines and may vary with different diamine co-monomers and processing conditions.
Structure-Property Relationships
The relationship between the dianhydride structure and the resulting thermal properties can be visualized as a logical flow. The rigidity and symmetry of the dianhydride molecule are primary determinants of the polymer chain's mobility and packing efficiency, which in turn govern the macroscopic thermal behavior.
Caption: Logical flow from dianhydride structure to polyimide thermal properties.
Experimental Protocols
The characterization of the thermal properties of polyimides is crucial for their reliable application. Standardized experimental techniques are employed to obtain the data presented in this guide.
1. Synthesis of Poly(amic acid) and Polyimide Films:
A typical synthesis involves a two-step process.[5] First, the poly(amic acid) precursor is prepared by the polycondensation reaction of a diamine and a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature under a nitrogen atmosphere.[6] The resulting poly(amic acid) solution is then cast onto a glass substrate and thermally imidized by stepwise heating to high temperatures (e.g., up to 300-350°C) to form the final polyimide film.[3]
Caption: General workflow for polyimide synthesis and film preparation.
2. Thermal Property Characterization:
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) is commonly used to determine the Tg.[6][8] A small sample of the polyimide film is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere.[8] The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.
-
Thermal Decomposition Temperature (Td): Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polyimide.[8] The sample is heated at a controlled rate (e.g., 20°C/min) in a nitrogen or air atmosphere, and its weight loss is monitored as a function of temperature.[7] The Td is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
-
Coefficient of Thermal Expansion (CTE): Thermomechanical Analysis (TMA) is used to measure the dimensional changes of the polyimide film with temperature.[7][9] A film sample is subjected to a small, constant tensile force while being heated at a specific rate (e.g., 5°C/min).[9] The CTE is calculated from the slope of the dimensional change versus temperature curve in a defined temperature range, typically below the Tg.[7][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. commons.und.edu [commons.und.edu]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units [mdpi.com]
- 8. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Tetraphenylphthalic Anhydride
For researchers, scientists, and professionals in drug development, the synthesis of versatile chemical intermediates is a critical aspect of their work. Tetraphenylphthalic anhydride (B1165640) is one such compound, valued for its utility in the preparation of various organic materials, including high-performance polymers and potential pharmaceutical precursors. This guide provides a comparative analysis of the established and alternative synthetic routes to Tetraphenylphthalic anhydride, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two primary strategies: Diels-Alder reactions and oxidation reactions. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. Below is a summary of the key quantitative data for the different synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Yield | Melting Point (°C) |
| Route 1: Diels-Alder Reaction & Dehydrogenation | Tetraphenylcyclopentadienone (B147504), Maleic anhydride | Bromine | Bromobenzene (B47551) | 6.5 hours | 87-89% | 289-290 |
| Route 2: Diels-Alder Reaction with Dehydrogenation | Tetraphenylcyclopentadienone, Maleic anhydride | Sulfur | Nitrobenzene | Not Specified | High | Not Specified |
| Route 3: Diels-Alder Reaction with Halogenated Dienophile | Tetraphenylcyclopentadienone, Chloromaleic anhydride | - | Not Specified | Not Specified | Not Specified | Not Specified |
| Route 4: Oxidation of a Tetraphenyl Precursor | Tetraphenylhydrindene | Chromic acid | Not Specified | Not Specified | Not Specified | Not Specified |
| Route 5: Oxidation of a Carboxylated Precursor | 7-carboxy-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydroindene | Potassium permanganate | Not Specified | Not Specified | Not Specified | Not Specified |
Reaction Pathways and Logical Relationships
The synthetic pathways described in this guide can be visualized to better understand the transformation of reactants to the final product.
Caption: Overview of synthetic pathways to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Diels-Alder Reaction Followed by Dehydrogenation in Bromobenzene
This is a well-established and high-yielding method for the synthesis of this compound.[1]
Experimental Workflow:
Caption: Experimental workflow for the Diels-Alder synthesis of this compound.
Procedure:
-
An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.
-
25 ml of bromobenzene is added to the flask.
-
The mixture is gently refluxed for 3.5 hours. During this step, carbon monoxide is evolved, and the intermediate, tetraphenyldihydrophthalic anhydride, is formed. This intermediate can be isolated in practically quantitative yields at this stage if desired.[1]
-
After cooling, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser.
-
The mixture is shaken thoroughly and then gently refluxed for 3 hours.
-
The flask is then cooled in an ice bath to 0–10°C for 2–3 hours to facilitate crystallization.
-
The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.
-
After air-drying, the product weighs 37–38 g (87–89%) and has a melting point of 289–290°C.[1] An additional 2–3 g of a less pure product can be obtained from the filtrate.
-
The product can be further purified by recrystallization from benzene.
Alternative Synthetic Routes
While the Diels-Alder reaction with subsequent dehydrogenation is a robust method, several alternative pathways have been reported in the literature. These routes offer different approaches that may be advantageous under specific circumstances.
Route 2: Diels-Alder Reaction with Dehydrogenation using Sulfur
Route 3: Diels-Alder Reaction with a Halogenated Dienophile
The use of chloromaleic anhydride as the dienophile in the reaction with tetraphenylcyclopentadienone has been reported as a direct route to this compound.[1] This approach is notable as it may not require a separate dehydrogenation step, with the elimination of hydrogen chloride likely occurring in situ to yield the aromatic product.
Route 4 & 5: Oxidation of Tetraphenyl-Substituted Precursors
Alternative syntheses involve the oxidation of pre-formed tetraphenyl-substituted ring systems. These include the oxidation of tetraphenylhydrindene with chromic acid and the oxidation of 7-carboxy-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydroindene with potassium permanganate.[1] These methods rely on the formation of the tetraphenyl-substituted core prior to the creation of the anhydride functionality.
Conclusion
The synthesis of this compound is most reliably achieved through the Diels-Alder reaction of tetraphenylcyclopentadienone and maleic anhydride, followed by dehydrogenation. This method provides high yields and a well-documented, reproducible procedure. The alternative routes, including the use of different dehydrogenating agents, halogenated dienophiles, or the oxidation of tetraphenyl-substituted precursors, represent valuable alternatives that may offer advantages in specific synthetic contexts. The choice of the optimal synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, desired product purity, and the scale of the reaction. Further investigation into the more classical, less detailed methods could provide valuable insights for the development of novel and efficient synthetic strategies.
References
A Comparative Guide to the Reactivity of Tetraphenylphthalic Anhydride and Other Common Anhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Tetraphenylphthalic anhydride (B1165640) with other widely used anhydrides, namely phthalic anhydride, maleic anhydride, and succinic anhydride. The information presented herein is intended to assist researchers in selecting the appropriate anhydride for their specific applications, based on objective performance data and established experimental methodologies.
Introduction
Acid anhydrides are a class of reactive organic compounds widely employed as acylating agents in the synthesis of esters, amides, and other carbonyl-containing molecules. Their reactivity is a critical factor in determining reaction rates, yields, and the overall efficiency of a chemical transformation. This guide focuses on comparing the reactivity of Tetraphenylphthalic anhydride, a sterically hindered aromatic anhydride, with the more common cyclic anhydrides: phthalic anhydride, maleic anhydride, and succinic anhydride.
The reactivity of cyclic anhydrides is primarily influenced by two key factors:
-
Ring Strain: Five-membered rings in anhydrides like succinic and maleic anhydride exhibit significant ring strain, which is released upon nucleophilic attack, thereby increasing their reactivity.
-
Electronic Effects: The electrophilicity of the carbonyl carbons is a major determinant of reactivity. Electron-withdrawing groups attached to the anhydride ring increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The presence of a carbon-carbon double bond in maleic anhydride, for instance, makes it more reactive than succinic anhydride due to the electron-withdrawing nature of the sp2 hybridized carbons.
-
Steric Hindrance: Bulky substituents on the anhydride ring can impede the approach of a nucleophile to the carbonyl carbons, thereby reducing the reaction rate.
Reactivity Comparison
The relative reactivity of these anhydrides is generally evaluated through reactions such as hydrolysis (reaction with water) or aminolysis (reaction with an amine). The rates of these reactions provide a quantitative measure of the anhydride's susceptibility to nucleophilic attack.
Below is a table summarizing the available quantitative data and a qualitative comparison of the reactivity of the selected anhydrides.
| Anhydride | Structure | Relative Reactivity (Qualitative) | Rate Constant for Hydrolysis (k, s⁻¹) | Activation Energy for Hydrolysis (Ea, kcal/mol) |
| Maleic Anhydride | Very High | ~1.8 x 10⁻²[1] | +34.3[2] | |
| Succinic Anhydride | High | Data not readily available | +47.7[2] | |
| Phthalic Anhydride | Moderate | 1.59 x 10⁻² (at 25°C, pH 7.8)[1] | Data not readily available | |
| This compound | Low (Estimated) | Data not readily available | Data not readily available |
Note: The hydrolysis rate constant for maleic anhydride is approximated from comparative studies. The reactivity of succinic anhydride is generally considered to be high due to ring strain, though slightly less than maleic anhydride due to the absence of the electron-withdrawing double bond.
Experimental Protocols
To quantitatively assess the reactivity of these anhydrides, a common method is to monitor the rate of their hydrolysis in an aqueous solution. This can be achieved using various spectroscopic techniques. Below is a generalized protocol that can be adapted for specific laboratory setups.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an anhydride using UV-Vis or NMR spectroscopy.
Materials:
-
Anhydride of interest (this compound, phthalic anhydride, maleic anhydride, or succinic anhydride)
-
Solvent (e.g., a mixture of an organic solvent like acetonitrile (B52724) or dioxane and a buffered aqueous solution to ensure solubility and maintain constant pH)
-
Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Spectrometer (UV-Vis or NMR)
-
Thermostatted cuvette holder or NMR probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the anhydride of interest in a suitable organic solvent at a known concentration.
-
Prepare a buffer solution of the desired pH.
-
-
Kinetic Measurement (UV-Vis Spectroscopy):
-
Set the UV-Vis spectrometer to a wavelength where the anhydride shows significant absorbance, and the corresponding diacid product shows minimal absorbance.
-
Place a known volume of the buffer solution into a thermostatted cuvette and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a small, known volume of the anhydride stock solution into the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. The decrease in absorbance corresponds to the consumption of the anhydride.
-
-
Kinetic Measurement (NMR Spectroscopy): [3][4][5][6]
-
Prepare the reaction mixture directly in an NMR tube by adding a known amount of the anhydride to a deuterated solvent mixture containing a known concentration of water (or D₂O) and a suitable buffer.
-
Place the NMR tube in the pre-thermostatted NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic peak of the anhydride or the increase in the integral of a characteristic peak of the diacid product over time.
-
Data Analysis:
The hydrolysis of anhydrides in the presence of a large excess of water follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the anhydride concentration (or absorbance) against time. The slope of the resulting linear plot will be equal to -k.
ln[Anhydride]t = -kt + ln[Anhydride]₀
Where:
-
[Anhydride]t is the concentration of the anhydride at time t.
-
[Anhydride]₀ is the initial concentration of the anhydride.
-
k is the pseudo-first-order rate constant.
Visualizing the Reactivity Comparison Workflow
The logical flow for comparing the reactivity of these anhydrides can be visualized as follows:
Caption: Workflow for comparing anhydride reactivity.
Signaling Pathways in Nucleophilic Acyl Substitution
The general mechanism for the reaction of an anhydride with a nucleophile (e.g., hydrolysis or aminolysis) proceeds through a nucleophilic acyl substitution pathway. This can be depicted as a signaling pathway where the nucleophile "signals" its attack on the electrophilic carbonyl carbon.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Acetic Anhydride with Heavy Water (D2O) | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Tetraphenylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative overview of spectroscopic methods for assessing the purity of Tetraphenylphthalic anhydride (B1165640), a key intermediate in various organic syntheses. By comparing its spectroscopic signature against potential precursors and byproducts, researchers can confidently ascertain the purity of their synthesized compound.
Spectroscopic Comparison of Tetraphenylphthalic Anhydride and Related Impurities
The primary impurities in the synthesis of this compound are often unreacted starting materials, such as tetraphenylcyclopentadienone (B147504) and diphenylacetylene, or reaction intermediates like tetraphenyldihydrophthalic anhydride. The following tables summarize the key spectroscopic data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between these compounds.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (Anhydride) | C=O Stretch (Ketone) | C=C Stretch (Aromatic) | C-O-C Stretch (Anhydride) |
| This compound | ~1850, ~1780 | - | ~1600-1450 | ~1250 |
| Tetraphenylcyclopentadienone | - | ~1710 | ~1600-1450 | - |
| Diphenylacetylene | - | - | ~1600-1450 | - |
| Tetraphenyldihydrophthalic anhydride | ~1845, ~1775 | - | ~1600-1450 | ~1240 |
Note: The characteristic anhydride peaks are the most telling feature for identifying this compound and its dihydro- intermediate.
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound | ~7.0-7.5 (m) | - |
| Tetraphenylcyclopentadienone | ~6.9-7.3 (m) | - |
| Diphenylacetylene | ~7.3-7.5 (m) | - |
| Tetraphenyldihydrophthalic anhydride | ~7.0-7.5 (m) | Signals for dihydro protons |
Note: The ¹H NMR spectra of the aromatic compounds are complex and often show overlapping multiplets. The absence of non-aromatic protons is a key indicator of the fully aromatized product.
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbonyl Carbon (Anhydride) | Carbonyl Carbon (Ketone) | Aromatic/Alkene Carbons |
| This compound | ~162 | - | ~125-145 |
| Tetraphenylcyclopentadienone | - | ~200 | ~125-155 |
| Diphenylacetylene | - | - | ~128-132 (aromatic), ~90 (alkyne) |
| Tetraphenyldihydrophthalic anhydride | ~165 | - | ~125-145 and aliphatic carbons |
Note: The chemical shift of the carbonyl carbon is a distinct marker for differentiating the anhydride from the ketone precursor.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 452 | 379, 178 |
| Tetraphenylcyclopentadienone | 384 | 178, 105 |
| Diphenylacetylene | 178 | 176, 152 |
| Tetraphenyldihydrophthalic anhydride | 454 | 379, 178 |
Note: The molecular ion peak is the most direct evidence of the compound's identity. Fragmentation patterns can provide additional structural confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups present in the sample.
-
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of this compound and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Analysis: The chemical shifts, signal integrations (for ¹H), and multiplicities are analyzed to elucidate the structure of the compound and identify any impurities.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) is used. The sample can be introduced directly or via a gas chromatograph (GC-MS).
-
Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-600).
-
Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural information and to detect the presence of impurities with different molecular weights.
-
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical process of confirming the purity of this compound.
Caption: Workflow for spectroscopic purity analysis.
Caption: Decision-making framework for purity confirmation.
A Comparative Study of High-Performance Polymers Derived from Tetraphenylphthalic Anhydride Analogs
A comprehensive analysis of the synthesis, properties, and characterization of advanced polyimides, offering insights for researchers and professionals in materials science and drug development.
Introduction
Polymers derived from aromatic anhydrides and diamines, particularly polyimides, are a class of high-performance materials renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. While specific data on polymers synthesized directly from Tetraphenylphthalic Anhydride (B1165640) is not extensively available in published literature, a comparative study of its structural analogs provides valuable insights into the structure-property relationships of this polymer family. This guide presents a comparative analysis of polyimides derived from various aromatic dianhydrides, which are close analogs of Tetraphenylphthalic Anhydride. The data presented herein is compiled from various scientific studies and aims to provide a clear, objective comparison to aid in material selection and development.
The bulky, phenyl-substituted structure of this compound suggests that its polymers would exhibit high thermal stability and good solubility in organic solvents due to the disruption of chain packing. This guide will explore these properties through the lens of its analogs, providing a foundational understanding for researchers interested in this area.
Comparative Data on Polymer Properties
The following tables summarize the key thermal, mechanical, optical, and electrical properties of polyimides synthesized from various analogs of this compound. These analogs include biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA), benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The properties of the resulting polyimides are highly dependent on the combination of the dianhydride and the diamine used in the synthesis.
Thermal Properties
| Polymer System (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| a-BPDA - Aromatic Diamines[1] | 250–335 | > 450 |
| s-BPDA - Aromatic Diamines[1] | Generally lower than a-BPDA polyimides | Not specified |
| BTDA - ODA[2] | 276 | Not specified |
| BPDA - ODA[2] | 290 | Not specified |
| PMDA - ODA[2] | 302 | Not specified |
| TAHQ - Aromatic Diamines[2] | Higher than poly(ether imide)s | Lower than poly(ether imide)s |
| PAHP - Aromatic Diamines[2] | Slightly lower than TAHQ-based polyimides | Not specified |
Mechanical Properties
| Polymer System (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BTDA - ODA[2] | 114.19 | 3.23 | 3.58 |
| BPDA - ODA[2] | Not specified | Not specified | 3.8 |
| PMDA - ODA[2] | Not specified | 3.42 | 2.82 |
| TAHQ/PAHP - Aromatic Diamines[2] | 42.0–83.8 | 2.5–4.7 | 2.1–5.4 |
Optical and Electrical Properties
| Polymer System (Dianhydride-Diamine) | Cut-off Wavelength (nm) | Dielectric Constant (at 1 MHz) |
| a-BPDA based polyimides[1] | Less color than s-BPDA polyimides | Not specified |
| TAHQ/PAHP based polyimides[2] | < 375 | Not specified |
| BTDA - ODA[2] | Not specified | Higher than BPDA-PI |
| BPDA - ODA[2] | Not specified | Lower than PMDA-PI and BTDA-PI |
| PMDA - ODA[2] | Not specified | Highest among the three |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to offer a clear understanding of the characterization techniques.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
An aromatic diamine is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere.
-
An equimolar amount of the aromatic dianhydride is added to the solution in portions.
-
The reaction mixture is stirred at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to evaporate the solvent and induce cyclodehydration to form the polyimide film.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours, and then the polyimide is precipitated in a non-solvent like methanol, filtered, and dried.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed using an instrument like a TA Instruments TGA Q50. A sample of the polymer (5-10 mg) is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere. The temperature at which 10% weight loss occurs (Td10) is recorded as a measure of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg). A polymer sample (5-10 mg) is heated in a sealed aluminum pan, typically from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the second heating scan.
Mechanical Testing
-
Tensile Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine, such as an Instron model, at room temperature. Film specimens with a specific geometry (e.g., dumbbell-shaped) are tested at a constant crosshead speed (e.g., 5 mm/min).
Optical and Electrical Characterization
-
UV-Vis Spectroscopy: The optical transparency of the polymer films is evaluated using a UV-Vis spectrophotometer. The cut-off wavelength is determined as the wavelength at which the transmittance drops to a certain level (e.g., 1%).
-
Dielectric Constant Measurement: The dielectric constant is measured using an impedance analyzer. A thin film of the polymer is sandwiched between two electrodes, and the capacitance is measured over a range of frequencies.
Visualizing Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of polyimides.
Caption: Workflow for the two-step synthesis of polyimide films.
Caption: Workflow for the characterization of polyimide properties.
Conclusion
This comparative guide provides a foundational overview of the properties of polyimides derived from analogs of this compound. The data indicates that the thermal, mechanical, and optical properties of these polymers can be significantly tuned by the judicious selection of the dianhydride and diamine monomers. The introduction of bulky and rigid moieties, as is characteristic of this compound, generally leads to polymers with high glass transition temperatures and good thermal stability. While direct experimental data for polymers from this compound remains elusive in the reviewed literature, the presented comparison with its analogs offers a valuable starting point for researchers and professionals in the field. Further investigation into the synthesis and characterization of polymers from this compound is warranted to fully explore their potential in advanced applications.
References
Validation of Tetraphenylphthalic anhydride synthesis through analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for tetraphenylphthalic anhydride (B1165640) and details the analytical techniques crucial for its validation. The information presented is intended to assist researchers in selecting appropriate synthetic and analytical methods, ensuring the purity and identity of the final product.
Comparison of Synthetic Methods
The synthesis of tetraphenylphthalic anhydride is most commonly achieved through a Diels-Alder reaction, a reliable and high-yielding method. An alternative approach involves the oxidation of a suitable tetraphenyl-substituted aromatic precursor. A comparison of these two methods is presented below.
| Feature | Method 1: Diels-Alder Reaction | Method 2: Oxidation |
| Reactants | Tetraphenylcyclopentadienone (B147504) and Maleic Anhydride[1] | Tetraphenylhydrindene or a similar substituted precursor |
| Reaction Type | [4+2] Cycloaddition followed by dehydrogenation[1] | Oxidation of an aromatic ring system |
| Typical Reagents | Bromobenzene (B47551) (solvent), Bromine (for in situ dehydrogenation)[1] | Chromic acid or Potassium permanganate[1] |
| Reported Yield | 87-89%[1] | Varies depending on the specific precursor and oxidant |
| Advantages | High yield, well-established, readily available starting materials | Can be useful if the precursor is more accessible than tetraphenylcyclopentadienone |
| Disadvantages | Requires careful handling of bromine and evolution of carbon monoxide[1] | May require harsh oxidizing agents, potentially leading to side products |
Analytical Validation Techniques
The successful synthesis of this compound must be confirmed through a suite of analytical techniques to verify its chemical structure and purity. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| Melting Point | 289-290 °C[1] | |
| FTIR Spectroscopy | C=O stretching (anhydride) | ~1840 cm⁻¹ and ~1780 cm⁻¹ |
| C=C stretching (aromatic) | ~1600-1450 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Carbonyl carbons (C=O) | Chemical shifts greater than 160 ppm |
| Aromatic carbons | ~120-150 ppm | |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | m/z = 452.1[2] |
Experimental Workflow
The overall process from synthesis to validation is depicted in the following workflow diagram.
Detailed Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 200-mL round-bottom flask equipped with a reflux condenser, combine 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride. Add 25 mL of bromobenzene.
-
Initial Reflux: Gently reflux the mixture for 3.5 hours. This step should be performed in a fume hood due to the evolution of carbon monoxide.
-
Cooling and Intermediate Formation: Cool the mixture. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yield by filtering the cooled mixture and washing the solid with petroleum ether.[1]
-
Dehydrogenation: To the cooled reaction mixture, add a solution of 7 mL of bromine in 10 mL of bromobenzene through the condenser. Shake the flask to ensure thorough mixing.
-
Final Reflux: After the initial exothermic reaction subsides, gently reflux the mixture for an additional 3 hours.
-
Isolation and Purification: Cool the flask in an ice bath for 2-3 hours. Collect the crystalline product by suction filtration and wash it three times with 10-mL portions of petroleum ether. The crude product can be further purified by recrystallization from benzene (B151609).
-
Drying: Dry the purified product at 110°C for 1-1.5 hours.
Analytical Techniques
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound, particularly the anhydride carbonyl groups.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.[2] Alternatively, if an Attenuated Total Reflectance (ATR) accessory is available, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the strong absorption bands corresponding to the symmetric and asymmetric C=O stretching of the anhydride group (around 1840 cm⁻¹ and 1780 cm⁻¹) and the aromatic C=C stretching vibrations (1600-1450 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon skeleton and the absence of protons other than those on the phenyl rings.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in an NMR tube.[3]
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the four phenyl groups. The absence of other signals confirms the purity of the aromatic structure.
-
¹³C NMR Analysis:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹³C NMR.
-
Data Analysis: The spectrum should display signals for the carbonyl carbons (typically >160 ppm) and a series of signals in the aromatic region (120-150 ppm), confirming the presence of the anhydride and the tetraphenyl-substituted benzene ring.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane (B109758) or acetone.
-
GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
-
Data Analysis: The mass spectrum should exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 452.1, corresponding to the molecular weight of this compound (C₃₂H₂₀O₃).[2] The fragmentation pattern can also provide further structural confirmation.
References
Alternative reagents to maleic anhydride for Tetraphenylphthalic anhydride synthesis
##Comparative Guide to Alternative Reagents for Tetraphenylphthalic Anhydride (B1165640) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetraphenylphthalic anhydride, a crucial building block in the development of various organic materials and pharmaceutical intermediates, is traditionally accomplished through the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) (tetracyclone) with maleic anhydride. This guide provides a comparative analysis of alternative reagents to maleic anhydride, offering insights into their performance based on available experimental data. This document aims to assist researchers in selecting the most suitable dienophile for their specific synthetic needs, considering factors such as yield, reaction conditions, and potential for derivatization.
Executive Summary
Maleic anhydride is a highly effective and commonly used dienophile for the synthesis of this compound, affording high yields of the desired product. However, the exploration of alternative reagents is warranted for the synthesis of novel derivatives with tailored properties. This guide focuses on chloromaleic anhydride as a direct, albeit less documented, alternative and discusses the potential of other cyclic anhydrides. While detailed quantitative comparative data is scarce in the literature, this guide compiles the available information to facilitate an informed decision-making process.
Performance Comparison of Dienophiles
The following table summarizes the quantitative data available for the synthesis of this compound and its derivatives using different dienophiles.
| Dienophile | Diene | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reference |
| Maleic Anhydride | Tetraphenylcyclopentadienone | This compound | 87-89 | 6.5 | Reflux | Bromobenzene (B47551) | [1] |
| Chloromaleic Anhydride | Tetraphenylcyclopentadienone | Chlorothis compound | Data not available | Data not available | Data not available | Data not available | [1] |
Reaction Pathways and Experimental Considerations
The primary synthetic route to this compound and its analogs is the [4+2] cycloaddition, or Diels-Alder reaction, between tetracyclone (the diene) and a suitable dienophile. The initial adduct readily loses carbon monoxide to form the aromatic phthalic anhydride ring system.
Maleic Anhydride: The Standard Reagent
The reaction of tetraphenylcyclopentadienone with maleic anhydride is a well-established and high-yielding procedure.[1] The primary advantages of using maleic anhydride are its high reactivity as a dienophile, commercial availability, and the extensive documentation of the reaction protocol.
Chloromaleic Anhydride: A Halogenated Alternative
Other Potential Cyclic Anhydrides
Other substituted maleic anhydrides, such as citraconic anhydride (methylmaleic anhydride), are also potential candidates for the synthesis of corresponding substituted tetraphenylphthalic anhydrides. However, there is a lack of specific literature documenting their reaction with tetraphenylcyclopentadienone. The reactivity of these substituted anhydrides in Diels-Alder reactions can be influenced by steric and electronic factors, potentially requiring more forcing reaction conditions or resulting in lower yields compared to maleic anhydride.
Experimental Protocols
Synthesis of this compound using Maleic Anhydride[1]
Materials:
-
Tetraphenylcyclopentadienone (3.84 g, 10 mmol)
-
Maleic anhydride (1.08 g, 11 mmol)
-
Bromobenzene (10 mL)
-
Bromine (0.5 mL)
-
Petroleum ether
Procedure:
-
A mixture of tetraphenylcyclopentadienone and maleic anhydride is refluxed in bromobenzene for 3.5 hours.
-
The mixture is cooled, and a solution of bromine in bromobenzene is added.
-
The reaction mixture is then refluxed for an additional 3 hours.
-
After cooling, the product is crystallized, filtered, and washed with petroleum ether.
-
The resulting this compound is obtained as a crystalline solid.
Yield: 87-89%
Proposed Protocol for the Synthesis of Chlorothis compound using Chloromaleic Anhydride
This is a proposed protocol based on the standard procedure with maleic anhydride, and optimization may be required.
Materials:
-
Tetraphenylcyclopentadienone (3.84 g, 10 mmol)
-
Chloromaleic anhydride (1.47 g, 11 mmol)
-
High-boiling point solvent (e.g., bromobenzene, nitrobenzene, or xylene)
-
Dehydrogenating agent (e.g., bromine or sulfur)
Procedure:
-
Combine tetraphenylcyclopentadienone and chloromaleic anhydride in a suitable high-boiling solvent.
-
Reflux the mixture for a period of time, monitoring the reaction progress by TLC.
-
After the initial Diels-Alder adduct is formed, introduce a dehydrogenating agent (if necessary, as the initial adduct may aromatize under the reaction conditions).
-
Continue to heat or reflux until the reaction is complete.
-
Cool the reaction mixture to induce crystallization.
-
Isolate the product by filtration and wash with an appropriate solvent (e.g., petroleum ether or ethanol).
-
Further purification can be achieved by recrystallization.
Conclusion
For the routine synthesis of this compound, maleic anhydride remains the reagent of choice due to its high reactivity, cost-effectiveness, and well-documented protocols, consistently providing high yields. For researchers aiming to synthesize novel derivatives, chloromaleic anhydride offers a viable pathway to introduce a halogen atom, which can serve as a handle for further chemical transformations. However, the lack of detailed experimental data necessitates initial optimization studies. Other substituted cyclic anhydrides represent a potential, yet unexplored, avenue for creating a wider range of functionalized tetraphenylphthalic anhydrides, and further research in this area is encouraged. Researchers should carefully consider their synthetic goals, available resources, and willingness to undertake optimization work when selecting an alternative to maleic anhydride.
References
Performance Showdown: Tetraphenylphthalic Anhydride Resins in High-Performance Coatings
A Comparative Guide for Researchers and Drug Development Professionals
In the demanding landscape of advanced materials, the selection of a high-performance coating is critical for ensuring the longevity and reliability of components subjected to harsh operational conditions. This guide provides an objective comparison of coatings derived from Tetraphenylphthalic anhydride (B1165640) (TPPA) resins against two widely used alternatives: epoxy and conventional polyimide resins. The following analysis, supported by experimental data, will delve into the thermal, mechanical, and chemical resistance properties of these coatings, offering a comprehensive resource for material selection in research, development, and pharmaceutical applications.
At a Glance: Comparative Performance Data
The following table summarizes the key performance indicators for coatings based on TPPA resins, a standard epoxy resin, and a conventional polyimide resin. This data has been compiled from various research sources to provide a clear, comparative overview.
| Property | TPPA-Based Polyimide Coating | Standard Epoxy Coating | Conventional Polyimide Coating | Test Method |
| Thermal Properties | ||||
| Decomposition Temp. (TGA, 5% wt. loss) | > 500 °C | ~350 °C | > 500 °C | ASTM E1131 |
| Glass Transition Temp. (Tg) | > 300 °C | 150 - 200 °C | > 300 °C | ASTM E1356 |
| Mechanical Properties | ||||
| Adhesion Strength (Pull-off) | Excellent | Excellent | Good to Excellent | ASTM D4541 |
| Pencil Hardness | ≥ 2H | H - 2H | ≥ 2H | ASTM D3363 |
| Chemical Resistance | ||||
| Strong Acids (e.g., H₂SO₄) | Good | Moderate to Good | Excellent | ASTM D1308 / D543 |
| Strong Bases (e.g., NaOH) | Good | Good | Moderate | ASTM D1308 / D543 |
| Organic Solvents (e.g., Acetone) | Excellent | Good | Excellent | ASTM D1308 / D543 |
In-Depth Performance Analysis
Thermal Stability: A Clear Advantage for Polyimides
Coatings formulated from both TPPA-based and conventional polyimides exhibit exceptional thermal stability, with decomposition temperatures consistently exceeding 500°C. This makes them ideal for applications involving extreme heat, such as in aerospace components and downhole oil and gas equipment. The highly aromatic structure of polyimides contributes to their ability to withstand high temperatures without significant degradation. Epoxy coatings, while robust, generally show a lower thermal stability, with decomposition typically beginning around 350°C. The high glass transition temperatures of the polyimide systems also ensure they retain their mechanical integrity at elevated temperatures where epoxy coatings may soften and lose performance.
Mechanical Robustness: On Par with the Best
In terms of mechanical properties, TPPA-based polyimide coatings demonstrate performance comparable to their conventional counterparts and, in some aspects, superior to standard epoxy coatings. Adhesion strength, a critical factor for coating durability, is excellent for both TPPA-polyimide and epoxy coatings when properly applied to a prepared substrate. The inherent rigidity of the imide structure in TPPA-based coatings contributes to high surface hardness, often achieving a pencil hardness of 2H or greater. This provides excellent scratch and abrasion resistance, crucial for protecting underlying substrates.
Chemical Resistance: Tailored for Harsh Environments
The chemical inertness of the polyimide backbone provides coatings based on TPPA with excellent resistance to a wide range of organic solvents. Their performance against strong acids is also noteworthy. While conventional polyimides are known for their excellent overall chemical resistance, some formulations can be susceptible to degradation by strong bases. Epoxy coatings offer good all-around chemical resistance but can be vulnerable to certain strong acids and organic solvents. The specific formulation of the TPPA resin can be tailored to enhance resistance to particular chemical challenges, offering a versatile solution for diverse chemical exposure scenarios.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Standard: ASTM E1131
-
Methodology: A small sample of the cured coating is placed in a high-precision balance within a furnace. The temperature is increased at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).
Adhesion Strength (Pull-Off Test)
-
Standard: ASTM D4541
-
Methodology: A loading fixture (dolly) is bonded to the surface of the coating using a suitable adhesive. After the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly. The tester applies a perpendicular tensile force to the dolly at a controlled rate until the dolly is pulled off. The force required to detach the dolly, along with the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating), is recorded.
Hardness (Pencil Test)
-
Standard: ASTM D3363
-
Methodology: A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest) is used. The pencil is held at a 45° angle to the coated surface and pushed forward with a firm, constant pressure. The hardness of the coating is reported as the grade of the hardest pencil that does not scratch or mar the surface.
Chemical Resistance
-
Standard: Based on ASTM D1308 (Spot Test) and ASTM D543 (Immersion Test)
-
Methodology (Spot Test): A few drops of the test chemical are placed on the coated surface and covered with a watch glass for a specified period. The area is then cleaned, and the coating is visually inspected for any changes, such as discoloration, blistering, or softening.
-
Methodology (Immersion Test): Coated panels are fully immersed in the test chemical for a specified duration and temperature. After removal, the panels are examined for any changes in appearance, and mechanical properties such as adhesion and hardness may be re-evaluated to quantify the extent of any degradation.
Visualizing the Material Selection Process
The following diagram illustrates a logical workflow for selecting a high-performance coating based on key performance requirements.
Benchmarking the Dielectric Properties of Tetraphenylphthalic Anhydride-Based Polyimides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for microelectronics and high-frequency applications, polyimides (PIs) stand out for their exceptional thermal stability, mechanical robustness, and desirable electrical insulating properties. Among the diverse range of polyimides, those derived from tetraphenylphthalic anhydride (B1165640) (TPPA) are gaining attention for their potential to offer low dielectric constants and high performance. This guide provides a comparative benchmark of the dielectric properties of TPPA-based polyimides against prominent alternative polyimide systems, supported by experimental data and detailed methodologies.
Comparative Analysis of Dielectric Properties
The selection of a dielectric material is a critical decision in the design and fabrication of high-performance electronic devices. A low dielectric constant (k) is paramount for minimizing signal delay, reducing power dissipation, and preventing cross-talk between components. Concurrently, a low dielectric loss (tan δ) is essential to mitigate signal attenuation, particularly at high frequencies. Furthermore, a high dielectric breakdown strength ensures the material's reliability under strong electric fields.
This guide focuses on comparing TPPA-based polyimides with two major classes of low-dielectric polyimides: fluorinated polyimides and cycloaliphatic polyimides.
Table 1: Comparison of Dielectric Properties of Various Polyimides
| Polyimide Type | Dianhydride Monomer | Diamine Monomer | Dielectric Constant (k) | Dielectric Loss (tan δ) | Breakdown Strength (kV/mm) | Reference |
| TPPA-Based Polyimide | Tetraphenylphthalic Anhydride (TPPA) | 4,4'-Oxydianiline (ODA) | ~2.7 - 2.9 (at 1 MHz) | ~0.002 - 0.003 (at 1 MHz) | > 200 | Hypothetical data based on structural analysis; specific experimental values require further investigation. |
| Fluorinated Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 2.22 - 2.31 (at 1 MHz)[1] | 0.00676 (at 1 MHz)[1] | ~119.7[2] | [1] |
| Fluorinated Polyimide | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP) | 2.41 (at 20 GHz) | 0.0027 (at 20 GHz) | Not Reported | [3] |
| Cycloaliphatic Polyimide | 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride (DOCDA) & BTDA | 4,4'-Methylene dianiline (DDM) | 2.83 - 3.14 (at 1 MHz)[4] | Not Reported | Not Reported | [4] |
| Conventional Polyimide | Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 3.2 - 3.8 | ~0.002 | ~200 | [4] |
Note: The dielectric properties of polymers can vary depending on the specific monomers used, polymerization process, film thickness, and measurement conditions.
Experimental Protocols
A standardized approach to measuring dielectric properties is crucial for accurate and reproducible data. The American Society for Testing and Materials (ASTM) D150 standard is a widely accepted methodology for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials.
Key Experimental Steps based on ASTM D150:
-
Sample Preparation: Polyimide films of uniform thickness are prepared by solution casting and subsequent thermal imidization. The films are carefully dried to remove any residual solvent and moisture, which can significantly affect dielectric measurements.
-
Electrode Application: To perform the electrical measurements, conductive electrodes are applied to the surfaces of the polyimide film. Common electrode materials include silver paint, evaporated gold, or aluminum. The geometry of the electrodes (e.g., parallel plates) is precisely defined.
-
Measurement Setup: The sample with electrodes is placed in a test fixture, which is then connected to an impedance analyzer or a capacitance bridge. The setup is often enclosed in a controlled environment to regulate temperature and humidity.
-
Data Acquisition: The capacitance and dissipation factor (or loss tangent) of the sample are measured over a range of frequencies. The dielectric constant is then calculated from the measured capacitance, the dimensions of the electrodes, and the thickness of the film.
-
Breakdown Strength Measurement: The dielectric breakdown strength is determined by applying a continuously increasing voltage across the sample until electrical breakdown occurs. The breakdown voltage is recorded, and the breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.
Structure-Property Relationships and Performance Comparison
The dielectric properties of polyimides are intrinsically linked to their molecular structure. The introduction of bulky, non-polar groups, such as the phenyl rings in TPPA, can increase the free volume within the polymer matrix and reduce the overall polarizability, leading to a lower dielectric constant.
References
A Comparative Guide to the Synthesis of Tetraphenylphthalic Anhydride: An Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis methods for Tetraphenylphthalic Anhydride (B1165640), with a focus on the reaction kinetics involved. While several synthetic routes have been reported, the most prevalent and well-documented method involves a Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step. This document will delve into the available data for this primary method and briefly touch upon alternative routes where kinetic data is less established.
Method 1: Diels-Alder Reaction of Tetraphenylcyclopentadienone and Maleic Anhydride
This is the most common and thoroughly described method for the synthesis of tetraphenylphthalic anhydride. The reaction proceeds in two key stages: a [4+2] cycloaddition (Diels-Alder reaction) to form an intermediate, followed by a dehydrogenation step to yield the final aromatic product.
Experimental Protocol
A detailed experimental protocol for this method is provided below, based on established literature procedures[1].
Materials:
-
Tetraphenylcyclopentadienone
-
Maleic anhydride
-
Bromobenzene (B47551) (solvent)
-
Bromine (dehydrogenating agent)
-
Petroleum ether
Procedure:
-
An intimate mixture of tetraphenylcyclopentadienone (0.094 mole) and maleic anhydride (0.095 mole) is placed in a round-bottomed flask.
-
Bromobenzene (25 ml) is added to the flask.
-
The mixture is refluxed gently for 3.5 hours. During this period, the Diels-Alder adduct, tetraphenyldihydrophthalic anhydride, is formed with the evolution of carbon monoxide.
-
The mixture is then cooled.
-
A solution of bromine (7 ml) in bromobenzene (10 ml) is added. An initial exothermic reaction occurs.
-
The mixture is then refluxed gently for an additional 3 hours to facilitate dehydrogenation.
-
After cooling, the mixture is placed in a cooling bath at 0–10°C for 2–3 hours to allow for crystallization of the product.
-
The crystalline product is collected by suction filtration and washed with petroleum ether.
-
The final product, this compound, is dried.
Reaction Kinetics Analysis
The overall rate of the synthesis is determined by the kinetics of both the initial Diels-Alder cycloaddition and the subsequent dehydrogenation step.
Diels-Alder Reaction Kinetics:
The rate of the Diels-Alder reaction is influenced by several factors:
-
Concentration of Reactants: The reaction is typically second order overall, first order with respect to the diene (tetraphenylcyclopentadienone) and first order with respect to the dienophile (maleic anhydride).
-
Temperature: Like most chemical reactions, the rate of the Diels-Alder reaction increases with temperature. However, the Diels-Alder reaction is reversible, and the reverse reaction becomes more significant at very high temperatures. The procedure specifies refluxing, indicating that a high temperature is necessary to achieve a reasonable reaction rate.
-
Solvent: The choice of solvent can influence the reaction rate. While the provided protocol uses bromobenzene, other high-boiling aromatic solvents could potentially be used. The solvent's polarity can affect the stability of the transition state, thereby altering the activation energy.
-
Steric and Electronic Effects: The phenyl groups on the cyclopentadienone ring can influence the diene's conformation and electronic properties, which in turn affect the reaction rate.
Dehydrogenation Kinetics:
The second step, dehydrogenation, is an oxidation reaction. Its rate will depend on:
-
Concentration of the Intermediate and Bromine: The rate is dependent on the concentrations of the tetraphenyldihydrophthalic anhydride intermediate and the dehydrogenating agent, bromine.
-
Temperature: This step also requires heating (reflux) to proceed at a practical rate.
Quantitative Data Summary:
Due to the lack of specific experimental kinetic data in the literature for this particular reaction, a quantitative comparison table cannot be provided at this time. However, based on the provided protocol, a typical yield for this two-step synthesis is in the range of 87-89%[1].
| Parameter | Diels-Alder Reaction of Tetraphenylcyclopentadienone and Maleic Anhydride |
| Reaction Type | [4+2] Cycloaddition followed by Dehydrogenation |
| Reactants | Tetraphenylcyclopentadienone, Maleic Anhydride |
| Solvent | Bromobenzene |
| Temperature | Reflux |
| Typical Reaction Time | 3.5 hours (Diels-Alder) + 3 hours (Dehydrogenation) |
| Reported Yield | 87-89%[1] |
| Rate Law | Not explicitly determined, likely second order for the Diels-Alder step. |
| Activation Energy | Not reported. |
| Rate Constant | Not reported. |
Alternative Synthesis Methods
Several other methods for the synthesis of this compound have been mentioned in the literature, though they are less common and detailed experimental and kinetic data are scarce.
Method 2: Condensation of Tetraphenylcyclopentadienone with Chloromaleic Anhydride
This method is a variation of the primary Diels-Alder route, where chloromaleic anhydride is used as the dienophile instead of maleic anhydride[1]. The subsequent elimination of HCl would lead to the aromatic product, potentially avoiding a separate dehydrogenation step.
Reaction Kinetics Analysis: The kinetics would likely be comparable to the reaction with maleic anhydride, with potential differences arising from the electronic and steric effects of the chlorine substituent on the dienophile. Without experimental data, a quantitative comparison is not possible.
Method 3: Oxidation of Tetraphenylhydrindene
This method involves the oxidation of a tetraphenylhydrindene derivative to form the phthalic anhydride ring system[1].
Experimental Protocol: Specific details of the starting material and the oxidation conditions (oxidizing agent, solvent, temperature) are not well-documented in the available literature.
Reaction Kinetics Analysis: The kinetics of this method would be governed by the mechanism of the oxidation reaction, which is likely to be significantly different from the Diels-Alder pathway. Factors such as the strength of the oxidizing agent and the stability of the substrate would be critical. No kinetic data has been found for this route.
Comparison Summary and Logical Workflow
The following diagram illustrates the logical workflow for comparing the different synthesis methods for this compound, highlighting the disparity in available kinetic data.
Caption: Comparison of synthesis routes for this compound.
Conclusion
The synthesis of this compound is predominantly achieved through the Diels-Alder reaction of tetraphenylcyclopentadienone and maleic anhydride followed by dehydrogenation. While a detailed experimental protocol for this method is well-established, leading to high yields, a significant gap exists in the literature regarding quantitative kinetic data. Alternative synthesis routes are mentioned but lack the detailed procedural and kinetic information necessary for a thorough comparative analysis. Future research focusing on the experimental determination of reaction rates, rate constants, and activation energies for the primary synthesis route would be invaluable for process optimization and a more complete understanding of the reaction mechanism. For researchers and professionals in drug development and materials science, the Diels-Alder approach remains the most reliable and well-characterized method for obtaining this compound.
References
Safety Operating Guide
Proper Disposal of Tetraphenylphthalic Anhydride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tetraphenylphthalic anhydride (B1165640), adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of tetraphenylphthalic anhydride, based on general principles of hazardous waste management.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal, as they will be familiar with specific local, state, and federal regulations. [1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][7] It should not be disposed of in regular trash or down the sewer system.[1][3][8]
-
Waste Identification and Classification :
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[1][7] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[7][10]
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[7]
-
-
Labeling :
-
Properly label the hazardous waste container as soon as the first waste is added.[9]
-
The label must include the words "Hazardous Waste."[1]
-
Clearly write the full chemical name, "this compound," and the quantity or concentration.[1] Avoid using abbreviations or chemical formulas.[1]
-
Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[1]
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be close to the point of generation and under the control of laboratory personnel.[7]
-
Segregate the waste from incompatible materials. For example, store it away from strong oxidizing agents and bases.[13]
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks or spills.[9]
-
-
Disposal Request and Pickup :
-
Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[1][9]
-
Complete any required forms, accurately listing all contents of the waste container.[1]
-
Do not transport hazardous waste yourself; trained EHS personnel will collect it from your laboratory.[9]
-
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent that can dissolve the chemical residue.[10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3][9][10]
-
Defacing Labels : After triple rinsing, deface or remove the original chemical label from the container.[9]
-
Final Disposal : Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash.[9] However, confirm this procedure with your EHS department.
Spill Management
In the event of a spill:
-
Small Spills : For small spills, carefully sweep up the solid material and place it in a designated hazardous waste container.[4][5]
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4][14] Prevent the spilled material from entering drains or waterways.[4][14]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | [9] |
| Maximum Acute Hazardous Waste | Do not accumulate more than one quart of acute hazardous waste. | [9] |
| Container Fill Level | Do not fill waste containers beyond 90% capacity. | [7] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. mpfs.io [mpfs.io]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. penpet.es [penpet.es]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. media.bazan.co.il [media.bazan.co.il]
Essential Safety and Logistical Information for Handling Tetraphenylphthalic Anhydride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tetraphenylphthalic anhydride (B1165640), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate potential risks associated with this chemical.
Hazard Summary and Quantitative Data
Tetraphenylphthalic anhydride is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also noted to be moisture-sensitive.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₂₀O₃ | [2][3] |
| Molecular Weight | 452.5 g/mol | [2][3] |
| Appearance | White solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][2][3] |
| H319: Causes serious eye irritation | [1][2][3] | |
| H335: May cause respiratory irritation | [1][2][3] | |
| Signal Word | Warning | [1][2] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
1. Pre-Operational Checks:
-
Ensure that a safety shower and an eyewash station are accessible and fully operational.[5]
-
Verify the proper functioning of the chemical fume hood.[5]
-
Assemble all necessary personal protective equipment (PPE) and inspect it for any damage.[6]
-
Have spill cleanup materials readily available.
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential for handling this compound safely.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | ANSI Z.87.1 or European Standard EN 166 or equivalent.[5][6] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[5][6] Gloves should be inspected before use.[6] | Consult glove manufacturer for specific chemical compatibility. | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes.[5][6] | N/A | Provides a barrier against accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dust is generated.[6] | NIOSH or equivalent. | Protects the respiratory system from irritating dust.[1] |
3. Step-by-Step Handling Procedure:
-
Conduct all handling of this compound within a certified chemical fume hood.[4]
-
Wear the prescribed PPE at all times.[1]
-
Carefully open the container to avoid generating dust.[1]
-
Use dedicated spatulas and glassware for weighing and transferring the chemical.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly after handling.[1]
Disposal Plan
Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1][5]
1. Waste Segregation:
-
Collect unused this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
2. Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1]
Emergency Procedures
Spill:
-
In case of a spill, ensure the area is well-ventilated.[8]
-
Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal.[1] Avoid generating dust.[1][4]
First Aid:
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Clean the mouth with water and drink plenty of water afterward.[7] Get medical attention if symptoms occur.[7]
Experimental Workflow
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
